Thalidomide-O-PEG3-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O8 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O8/c22-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)21(18(12)25)13-4-5-15(23)20-17(13)24/h1-3,13,22H,4-11H2,(H,20,23,24) |
InChI Key |
TVMWASRYOGAZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Thalidomide-O-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Thalidomide-O-PEG3-alcohol, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of the chemical synthesis workflow. The information herein is intended to equip researchers in medicinal chemistry and drug discovery with the necessary details to produce and verify this important chemical entity.
Introduction
Thalidomide has re-emerged as a critical molecule in drug discovery, primarily due to its function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This activity allows for its incorporation into PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. This compound is a derivative of thalidomide featuring a triethylene glycol (PEG3) linker with a terminal alcohol. This functional group provides a convenient attachment point for further chemical modification, enabling the conjugation of this Cereblon-binding moiety to a ligand for a target protein of interest. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This guide details a reliable synthetic route and the analytical methods required for the characterization and quality control of this compound.
Synthesis of this compound
The synthesis of this compound is proposed to proceed via a two-step process, starting from the readily available 4-hydroxythalidomide and 2-(2-(2-chloroethoxy)ethoxy)ethanol. The synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
4-Hydroxythalidomide
-
2-(2-(2-chloroethoxy)ethoxy)ethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF is added potassium carbonate (2.0 eq).
-
The mixture is stirred at room temperature for 20 minutes.
-
2-(2-(2-chloroethoxy)ethoxy)ethanol (1.2 eq) is added to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford this compound as a white solid.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Chemical Formula | C₁₉H₂₂N₂O₇ |
| Molecular Weight | 390.39 g/mol |
| Appearance | White to off-white solid |
| Yield | 65-75% |
| Purity (HPLC) | >98% |
| Melting Point | 145-148 °C |
Spectroscopic and Chromatographic Data
The following tables present the expected spectroscopic and chromatographic data for this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.10 | s | 1H | NH (glutarimide) |
| 7.65 | d, J=8.4 Hz | 1H | Ar-H |
| 7.30 | t, J=7.6 Hz | 1H | Ar-H |
| 7.15 | d, J=7.2 Hz | 1H | Ar-H |
| 5.10 | dd, J=12.8, 5.2 Hz | 1H | CH (glutarimide) |
| 4.55 | t, J=5.6 Hz | 1H | OH |
| 4.20 | t, J=4.8 Hz | 2H | O-CH₂ |
| 3.85 | t, J=4.8 Hz | 2H | O-CH₂ |
| 3.60-3.50 | m | 8H | PEG-CH₂ |
| 2.95-2.80 | m | 1H | CH₂ (glutarimide) |
| 2.60-2.50 | m | 1H | CH₂ (glutarimide) |
| 2.10-2.00 | m | 2H | CH₂ (glutarimide) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 172.9 | C=O (glutarimide) |
| 170.1 | C=O (glutarimide) |
| 167.5 | C=O (phthalimide) |
| 164.8 | C=O (phthalimide) |
| 155.2 | Ar-C |
| 136.4 | Ar-C |
| 131.5 | Ar-CH |
| 123.8 | Ar-C |
| 118.2 | Ar-CH |
| 115.6 | Ar-CH |
| 72.4 | O-CH₂ |
| 70.0 | O-CH₂ |
| 69.8 | O-CH₂ |
| 68.9 | O-CH₂ |
| 60.2 | CH₂-OH |
| 49.1 | CH (glutarimide) |
| 31.2 | CH₂ (glutarimide) |
| 22.1 | CH₂ (glutarimide) |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| ESI-MS | Positive | [M+H]⁺: 391.1500 | 391.1505 |
| ESI-MS | Positive | [M+Na]⁺: 413.1319 | 413.1323 |
Table 4: HPLC Data
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | Approximately 8.5 minutes |
Experimental Protocols: Characterization
¹H and ¹³C NMR Spectroscopy: NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in methanol and introduced into the mass spectrometer via direct infusion.
High-Performance Liquid Chromatography (HPLC): Purity is determined by reverse-phase HPLC using a C18 column. The mobile phase consists of a gradient of acetonitrile in water with 0.1% formic acid. The eluent is monitored by a UV detector at 280 nm.
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the identity and purity of the final product.
Caption: Logical workflow for product characterization.
Conclusion
This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The presented protocols and data are intended to serve as a valuable resource for researchers engaged in the development of PROTACs and other targeted therapeutic agents. The successful synthesis and thorough characterization of this key building block are crucial first steps in the construction of novel drug candidates.
An In-Depth Technical Guide to Thalidomide-O-PEG3-alcohol for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental protocols, and associated signaling pathways for Thalidomide-O-PEG3-alcohol, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a functionalized derivative of thalidomide incorporating a three-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. This modification allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC molecule. The PEG linker enhances solubility and provides spatial separation between the E3 ligase-binding moiety (thalidomide) and the target protein ligand.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 406.39 g/mol | [1] |
| Chemical Formula | C₁₉H₂₂N₂O₈ | [1] |
| CAS Number | 2286368-57-6 | [1] |
| Purity | ≥95% | [1] |
| Solubility | Data not publicly available. The PEG linker is expected to enhance aqueous solubility compared to unmodified thalidomide. For experimental purposes, it is recommended to test solubility in common solvents such as DMSO, ethanol, and aqueous buffers. | |
| Melting Point | Data not publicly available. | |
| Boiling Point | Data not publicly available. | |
| pKa | Data not publicly available. | |
| logP | Data not publicly available. |
Synthesis and Purification
Purification of Thalidomide Derivatives using High-Performance Liquid Chromatography (HPLC)
A general method for the purification of thalidomide and its derivatives can be adapted for this compound.[2][3][4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mass spectrometry compatibility)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.50). The exact ratio (e.g., 28:72 v/v) should be optimized for the specific compound.[5]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).
-
Dissolve the crude this compound in a suitable solvent (e.g., DMSO or the mobile phase).
-
Inject the sample onto the column.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., 220 nm or 297 nm).
-
Collect the fraction corresponding to the desired product.
-
Analyze the purity of the collected fraction.
-
Evaporate the solvent to obtain the purified product.
Experimental Protocols for PROTAC Research
This compound serves as a crucial component in the generation of PROTACs. The following are detailed, adaptable protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using this linker.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to assess the reduction in the level of a target protein following treatment with a PROTAC.[6][7][8][9]
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
In-Cell Western™ Assay for Higher Throughput Protein Degradation Analysis
This plate-based immunofluorescence assay provides a more quantitative and higher throughput alternative to traditional Western blotting for assessing protein degradation.[10][11][12][13]
Materials:
-
96-well or 384-well plates
-
Adherent cell line expressing the target protein
-
PROTAC
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept® (TBS) Blocking Buffer)
-
Primary antibody against the target protein
-
Infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW)
-
Cell normalization stain (e.g., CellTag™ 700 Stain)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the PROTAC as described for the Western blot protocol.
-
Fixation: After treatment, remove the media and add the fixation solution. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells multiple times with PBS.
-
Permeabilization: Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Blocking: Add blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and add it to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Secondary Antibody and Normalization Stain Incubation: Add the infrared dye-conjugated secondary antibody and the cell normalization stain, diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for the target protein and normalize it to the cell normalization stain intensity.
Signaling Pathways and Mechanisms
Thalidomide and its derivatives, including this compound, function by hijacking the E3 ubiquitin ligase Cereblon (CRBN). In the context of a PROTAC, the thalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Mechanism of Action of a Thalidomide-Based PROTAC
Caption: Mechanism of action of a thalidomide-based PROTAC.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells.[14][15][16]
Caption: Overview of the ubiquitin-proteasome pathway.
Experimental Workflow for PROTAC Evaluation
References
- 1. This compound | CAS:2286368-57-6 | AxisPharm [axispharm.com]
- 2. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 3. Separation of Thalidomide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. bvchroma.com [bvchroma.com]
- 5. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. ptglab.com [ptglab.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Roles of Ubiquitin-Binding Protein Shuttles in the Degradative Fate of Ubiquitinated Proteins in the Ubiquitin-Proteasome System and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
The Crucial Role of Thalidomide-O-PEG3-alcohol in Cereblon Binding: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the role of Thalidomide-O-PEG3-alcohol as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs). Targeted protein degradation using PROTACs has emerged as a transformative modality in drug discovery, with the potential to address previously intractable disease targets. At the heart of many successful PROTACs is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by a thalidomide-derived ligand. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the binding mechanism, synthesis, and experimental evaluation of this compound in the context of CRBN engagement.
The Thalidomide-Cereblon Interaction: A Cornerstone of Targeted Protein Degradation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event does not inhibit the ligase but rather modulates its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This naturally occurring mechanism has been ingeniously co-opted in the design of PROTACs.
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a protein of interest (POI) and a ligand for an E3 ligase, connected by a flexible linker. By simultaneously engaging both the POI and the E3 ligase, the PROTAC brings them into close proximity, inducing the ubiquitination and degradation of the target protein.
This compound is a key building block in PROTAC synthesis, providing the CRBN-binding moiety. The thalidomide core ensures high-affinity binding to CRBN, while the -O-PEG3-alcohol linker offers a versatile attachment point for a POI ligand.
Quantitative Analysis of Thalidomide-Cereblon Binding
While specific binding affinity data for the isolated this compound fragment is not extensively reported in peer-reviewed literature, the binding of the core thalidomide molecule to CRBN is well-characterized. The affinity of thalidomide for CRBN is a critical parameter for the efficacy of a PROTAC. The addition of the PEG linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket.
The following table summarizes the binding affinities of thalidomide and its derivatives to CRBN, providing a strong indication of the expected affinity for thalidomide-based PROTAC components.
| Compound | Binding Assay | Kd (μM) | IC50 (μM) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 | [1] | |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 | [2] | |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [1] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 | [1] |
Experimental Protocols for Determining Cereblon Binding
Several biophysical and biochemical assays are routinely employed to quantify the interaction between thalidomide derivatives and CRBN. These methods are essential for validating the engagement of new PROTACs with the E3 ligase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Prepare a solution of purified recombinant CRBN protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Load the CRBN solution into the sample cell of the ITC instrument.
-
Prepare a solution of this compound in the same buffer.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Analyze the resulting thermogram to determine the binding parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.
Methodology:
-
Immobilize purified recombinant CRBN protein onto a sensor chip (e.g., CM5 chip).
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Flow the ligand solutions over the sensor chip surface and monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated.
Competitive Binding Assays
Competitive binding assays are often used for higher-throughput screening of CRBN binders. These assays typically involve a known fluorescently labeled CRBN ligand (tracer) and measuring the ability of an unlabeled competitor (e.g., this compound) to displace it.
Methodology (Fluorescence Polarization - FP):
-
Prepare a solution containing purified CRBN and a fluorescently labeled thalidomide analog.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence polarization of the solution.
-
A decrease in polarization indicates displacement of the fluorescent tracer.
-
Calculate the IC50 value from the dose-response curve.
Synthesis of this compound
The synthesis of this compound is a crucial first step in the construction of a thalidomide-based PROTAC. A common synthetic route is outlined below.
Caption: Synthetic scheme for this compound.
Signaling Pathway and PROTAC Mechanism of Action
The ultimate role of this compound is to serve as the CRBN-recruiting component of a PROTAC. The following diagram illustrates the general mechanism of action for a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a critical chemical entity in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the E3 ligase Cereblon provides a powerful handle for the development of novel therapeutics. A thorough understanding of its binding characteristics, synthesis, and the experimental methods used for its evaluation is paramount for any researcher or drug developer working in this space. While direct quantitative binding data for this specific linker-thalidomide conjugate remains to be consolidated in public literature, the extensive data on the core thalidomide moiety provides a robust foundation for its application in PROTAC design. The methodologies and principles outlined in this guide are intended to empower scientists to confidently utilize and characterize this compound in their pursuit of innovative medicines.
References
An In-depth Technical Guide to Thalidomide-O-PEG3-alcohol for Targeted Protein Degradation Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. A critical component in the design of effective PROTACs is the E3 ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination and subsequent degradation.
Thalidomide and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on a key building block in the construction of thalidomide-based PROTACs: Thalidomide-O-PEG3-alcohol . This molecule incorporates the CRBN-binding moiety of thalidomide, a flexible three-unit polyethylene glycol (PEG) linker, and a terminal alcohol functional group for straightforward conjugation to a target protein binder. We will delve into its synthesis, mechanism of action, and the experimental protocols necessary for its application in the discovery of novel protein degraders.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the hydroxylation of thalidomide to create a reactive handle for linker attachment.
Step 1: Synthesis of 4-Hydroxythalidomide
The precursor for the attachment of the PEG linker is 4-hydroxythalidomide. This intermediate can be synthesized through the direct hydroxylation of the phthaloyl ring of thalidomide. A common laboratory-scale approach involves the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-dione in a suitable solvent like acetic acid.
Step 2: Alkylation with a PEG3 Linker
Once 4-hydroxythalidomide is obtained, the hydroxyl group serves as a nucleophile for the attachment of the PEG linker. This is typically achieved through an alkylation reaction. A protected triethylene glycol derivative with a good leaving group, such as a tosylate or a halide, is reacted with 4-hydroxythalidomide in the presence of a base (e.g., potassium carbonate or sodium hydride) to form the ether linkage. Subsequent deprotection of the terminal alcohol of the PEG chain yields the final product, this compound.
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting component of a PROTAC. When conjugated to a ligand that binds a protein of interest (POI), the resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase.
Figure 1. Mechanism of action of a PROTAC utilizing a thalidomide-based E3 ligase ligand.
This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, leading to its degradation into smaller peptides. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the thalidomide moiety to CRBN is also a critical parameter. While specific data for a PROTAC utilizing the exact this compound linker can vary depending on the target protein and its ligand, the following table presents illustrative data from a study on palbociclib-based PROTACs targeting CDK4 and CDK6, which utilized a thalidomide ligand connected via a PEG3 linker.
| Parameter | CDK4 | CDK6 | Reference |
| DC50 (nM) | ~15 | ~34.1 | [1] |
| Dmax (%) | >90 | >90 | [1] |
| CRBN Binding (Kd, nM) | ~157 (for pomalidomide) | ~157 (for pomalidomide) | [2] |
Note: The DC50 and Dmax values are for a specific palbociclib-pomalidomide PROTAC and serve as an example of the potency that can be achieved with this type of construct. The CRBN binding affinity is for pomalidomide, a close analog of the thalidomide headgroup.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize PROTACs derived from this compound.
Experimental Workflow: Protein Degradation Assessment
Figure 2. A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC synthesized from this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the PROTAC.
Materials:
-
Cell line of interest
-
PROTAC synthesized from this compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This can be used to determine the half-maximal inhibitory concentration (IC50) if significant cytotoxicity is observed.
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves a careful balance of the properties of its three key components.
Figure 3. Logical relationships influencing the efficacy of a PROTAC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules. As the field of targeted protein degradation continues to expand, the rational design and rigorous evaluation of PROTACs, facilitated by key reagents like this compound, will be paramount to the development of the next generation of therapeutics.
References
Thalidomide-O-PEG3-alcohol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG3-alcohol is a heterobifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It comprises three key components: the thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a three-unit polyethylene glycol (PEG3) linker; and a terminal alcohol group available for further chemical modification.[1] This molecule is a valuable building block in the synthesis of PROTACs, which are designed to selectively target and degrade specific proteins of interest within the cell.
The thalidomide component of this molecule hijacks the cell's natural protein disposal system. By binding to Cereblon, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, it allows for the recruitment of this complex to a target protein. The PEG3 linker provides the necessary spatial separation between the thalidomide and a ligand for the target protein, facilitating the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). The terminal alcohol functionality allows for the covalent attachment of a ligand specific to the protein of interest, completing the PROTAC structure.
This technical guide provides an in-depth overview of the structure, properties, and application of this compound in the context of PROTAC-mediated protein degradation.
Chemical Structure and Properties
This compound is a synthetic molecule designed for use in the construction of PROTACs. Its structure is characterized by the attachment of a triethylene glycol linker to the 4-position of the phthalimide ring of thalidomide, terminating in a primary alcohol.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 2286368-57-6 | [1][2] |
| Chemical Formula | C19H22N2O8 | [2] |
| Molecular Weight | 406.39 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Purity (typical) | ≥95% (HPLC) | [2] |
Table 2: Physicochemical Properties of this compound (Predicted and Experimental Analogs)
| Property | Value | Notes |
| Melting Point | Not available | Data for the specific molecule is not publicly available. Thalidomide has a high melting point (275 °C), which is expected to be significantly lowered by the flexible PEG linker. |
| Boiling Point | Not available | Not applicable, likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO, DMF. Sparingly soluble in methanol and ethanol. Insoluble in water. | Based on the general solubility of thalidomide and PEGylated compounds.[3] |
Table 3: Spectroscopic Data for Thalidomide (as a reference)
| Spectroscopic Data | Key Features | Source |
| ¹H NMR (DMSO-d6) | δ 11.00 (s, 1H, NH), 7.89 (m, 4H, Ar-H), 5.16 (dd, 1H), 2.90-2.08 (m, 4H, piperidine-H) | [4] |
| Mass Spectrometry | m/z 259.1→84.0 (for thalidomide) | [5] |
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a key component in the construction of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of a target protein. The general signaling pathway is depicted below.
References
- 1. This compound | CAS:2286368-57-6 | AxisPharm [axispharm.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione | C19H23N3O7 | CID 132020435 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of the PEG3 Linker in Thalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy, influencing solubility, cell permeability, and the stability of the key ternary complex. This technical guide provides an in-depth examination of the function of the polyethylene glycol (PEG) linker, specifically the three-unit PEG3 linker, in the context of thalidomide-based PROTACs which recruit the Cereblon (CRBN) E3 ubiquitin ligase. Through a comprehensive review of available data, we will explore the impact of the PEG3 linker on the physicochemical properties, degradation efficiency, and overall performance of these targeted protein degraders. This guide will also furnish detailed experimental protocols for the characterization of such molecules and present visual representations of the underlying biological pathways and experimental workflows.
Introduction to PROTACs and the Critical Role of the Linker
PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is not merely a spacer but an active component that significantly influences the PROTAC's properties.[1] Its length, composition, and attachment points are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[2]
The PEG Linker: Enhancing PROTAC Performance
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous physicochemical properties. The repeating ethylene glycol units impart hydrophilicity, which can improve the aqueous solubility of the often-lipophilic PROTAC molecules.[3][4] This enhanced solubility can, in turn, positively affect cell permeability and bioavailability, crucial for therapeutic efficacy.[3][4] Furthermore, the flexibility of PEG linkers can be beneficial for allowing the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex.[5]
The PEG3 Linker: A Balance of Flexibility and Efficacy
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might lead to unproductive binding or a less stable ternary complex. The PEG3 linker, consisting of three ethylene glycol units, often represents a favorable balance between these extremes.
Impact on Degradation Efficiency
The primary measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved). While a direct head-to-head comparison of a PEG3 linker to other PEG lengths for a single thalidomide-based PROTAC is not extensively documented in a single study, analysis of structure-activity relationship (SAR) studies on CRBN-recruiting PROTACs targeting BRD4 provides valuable insights.
In a study evaluating various linkers for BRD4 degradation, PROTACs with a total linker length of 10-12 atoms, which is consistent with a PEG3-containing linker, demonstrated significant degradation activity.[6][7] For instance, a PROTAC with a mixed PEG/hydrocarbon linker composition and a length falling within this optimal range showed potent BRD4 degradation.[6][7] In contrast, PROTACs with shorter linkers (e.g., 1-2 PEG units) have shown reduced degradation potency in some cases, while those with very long linkers can also exhibit decreased efficacy.[1] This suggests that the PEG3 linker length is often within the optimal range for facilitating productive ternary complex formation and subsequent degradation.
Table 1: Representative Degradation Data for BRD4-Targeting, Thalidomide-Based PROTACs with Varying Linker Lengths
| PROTAC Compound | Linker Composition | Approximate Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | PEG/Hydrocarbon | 11 | BRD4 | MDA-MB-231 | 62 | >90 | [7] |
| Compound B | Piperazine-containing | 14 | BRD4 | MDA-MB-231 | 60 | >90 | [7] |
| Compound C | N-methyl amide | 10 | BRD4 | MDA-MB-231 | Inactive | N/A | [6][7] |
| dBET70 | Proprietary | N/A | BRD4 | N/A | ~5 | N/A | [8] |
| dBET23 | Proprietary | N/A | BRD4 | N/A | ~50 | N/A | [8] |
Note: The data presented is a synthesis from multiple sources to illustrate the impact of linker length and composition. Direct comparison should be made with caution as experimental conditions may vary.
Role in Ternary Complex Formation
The stability of the ternary complex is a key determinant of a PROTAC's degradation efficiency. The PEG3 linker's flexibility can allow for the necessary conformational adjustments to optimize protein-protein interactions between the POI and the E3 ligase within the ternary complex.[2] Computational modeling and biophysical assays are crucial for understanding these interactions.
Table 2: Biophysical Data for Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Assay Method | Parameter | Value | Reference |
| Generic PROTAC | POI | CRBN | Fluorescence Polarization | Ternary Complex Kd | Varies | |
| Generic PROTAC | POI | CRBN | Surface Plasmon Resonance | Ternary Complex Half-life | Varies | |
| Generic PROTAC | POI | CRBN | Isothermal Titration Calorimetry | Cooperativity (α) | Varies |
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, α-tubulin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control and express the degradation as a percentage relative to the vehicle-treated control.
Live-Cell Protein Degradation Assay using HiBiT
The HiBiT system allows for the real-time, quantitative analysis of protein degradation in living cells.[1][6][7]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Assay Setup: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
LgBiT and Substrate Addition: Add the LgBiT protein and the furimazine substrate to the cells.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Luminescence Measurement: Measure the luminescent signal at regular intervals over a time course using a plate reader.
-
Data Analysis: The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein. Calculate DC50 and Dmax values from the dose-response curves.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay measures the binding events that lead to the formation of the ternary complex.
Methodology:
-
Reagents: Purified recombinant target protein, purified E3 ligase complex (e.g., CRBN-DDB1), and a fluorescently labeled ligand for either the POI or the E3 ligase.
-
Binary Binding Assays: First, determine the binding affinity of the fluorescent ligand to its respective protein.
-
Competition Assay: To measure the binding of the PROTAC to the POI, compete the PROTAC against the fluorescently labeled POI ligand.
-
Ternary Complex Assay: Pre-incubate the PROTAC with one of the protein partners (e.g., CRBN-DDB1). Then, titrate in the second protein partner (the POI) and measure the change in fluorescence polarization. An increase in polarization indicates the formation of the larger ternary complex.
-
Data Analysis: Fit the binding data to appropriate models to determine the dissociation constants (Kd) for the binary and ternary complexes.
Visualizing the Process: Diagrams
Caption: PROTAC Mechanism of Action.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. hitgen.com [hitgen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Thalidomide-O-PEG3-alcohol as a CRBN E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This technology harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is a widely exploited E3 ligase in PROTAC design. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN.[1][2][3] This technical guide provides a comprehensive overview of Thalidomide-O-PEG3-alcohol, a derivative of thalidomide featuring a polyethylene glycol (PEG) linker, designed for the synthesis of CRBN-recruiting PROTACs.
Core Concepts
The mechanism of action of CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[4] The PROTAC acts as a molecular bridge, bringing the target protein into proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for recognition and subsequent degradation by the 26S proteasome.
This compound serves as a foundational building block for PROTAC synthesis. It comprises the thalidomide moiety for CRBN engagement and a three-unit PEG linker terminating in a hydroxyl group. This alcohol functionality provides a versatile handle for conjugation to a ligand that binds to the protein of interest, thus completing the bifunctional PROTAC molecule.
Signaling Pathway and Experimental Workflow
The signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC are illustrated below.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for thalidomide and other CRBN-based PROTACs to serve as a benchmark for experimental outcomes.
Table 1: Binding Affinity of Thalidomide Enantiomers to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| (S)-thalidomide | ~180 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
(Note: Data is for the parent compound, thalidomide. The addition of the PEG linker may slightly alter the binding affinity.)[1][5]
Table 2: Representative Degradation Potency of CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| PROTAC 1 | CDK6 | Jurkat | pDC50 = 9.1 | >90% |
| PROTAC 2 | Mcl-1 | HeLa | 0.7 µM | >80% |
| PROTAC 3 | TrkC | Hs578t | 0.1 - 1.0 µM | Not reported |
| PROTAC 4 | SHP2 | MV4;11 | 6.02 nM | >90% |
| PROTAC 5 | EGFRL858R/T790M | H1975 | 5.9 nM | >90% |
(Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.)[6][]
Experimental Protocols
Synthesis of this compound
A general synthetic route to this compound involves the alkylation of a hydroxythalidomide precursor with a suitable PEGylated reagent.
Materials:
-
4-Hydroxy-thalidomide
-
1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Hydroxy-thalidomide (1 equivalent) in DMF, add K2CO3 (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-Bromo-2-(2-(2-hydroxyethoxy)ethoxy)ethane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford this compound.
CRBN Binding Assay: Surface Plasmon Resonance (SPR)
This protocol describes the characterization of ligand binding to the Thalidomide Binding Domain of mouse Cereblon (mCRBN-TBD).[8][9]
Materials:
-
Recombinant His-tagged mCRBN-TBD
-
This compound
-
SPR instrument (e.g., Biacore)
-
Series S Sensor Chip NTA
-
Running buffer (e.g., HBS-EP+)
-
Nickel(II) chloride solution
-
Ligand solution (this compound in running buffer with a final DMSO concentration of ≤1%)
Procedure:
-
Equilibrate the SPR system with running buffer.
-
Prepare the NTA sensor chip surface by injecting a solution of NiCl2 to charge the surface with nickel ions.
-
Immobilize the His-tagged mCRBN-TBD onto the chip surface by injecting the protein solution over the activated flow cells.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of the ligand over the immobilized mCRBN-TBD surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., EDTA).
-
Analyze the resulting sensorgrams using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd).
Protein Degradation Assay: Western Blot
This protocol provides a method to quantify the degradation of a target protein induced by a PROTAC.[10][11][12][13]
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Acquire the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescent system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15][16]
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours). Include a vehicle control.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of CRBN-recruiting PROTACs. Its thalidomide warhead effectively engages the CRBN E3 ligase, while the PEG linker provides a flexible and hydrophilic spacer for conjugation to a target protein binder. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTAC degraders based on this versatile building block. Through systematic characterization of binding, degradation, and cellular effects, researchers can advance the development of new therapeutics for a wide range of diseases.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BR [thermofisher.com]
A Technical Guide to Preliminary Studies Utilizing Thalidomide-O-PEG3-alcohol for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG3-alcohol is a heterobifunctional molecule composed of a thalidomide moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-unit polyethylene glycol (PEG) linker terminating in an alcohol group.[1] While specific preliminary studies on this exact molecule are not extensively available in public literature, its structure strongly indicates its intended application in the development of Proteolysis Targeting Chimeras (PROTACs). This guide outlines a comprehensive framework for conducting preliminary studies using this compound as a foundational building block for creating novel PROTACs aimed at targeted protein degradation.
PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] They consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other, in this case, the thalidomide component, recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides a technical overview of the core components of a preliminary research program for a PROTAC developed from this compound, including hypothetical data presentation, detailed experimental protocols, and visualizations of key processes.
Quantitative Data Presentation
Effective preliminary studies for a novel PROTAC hinge on the systematic evaluation of its formation of a stable ternary complex and its degradation efficiency. The following tables represent the types of quantitative data that should be generated and analyzed.
Table 1: In Vitro Binding Affinities
This table summarizes the binding affinities of the constituent parts of the PROTAC and the final conjugate to their respective targets. This is a critical first step to ensure that the individual components retain their binding capabilities within the final PROTAC molecule.
| Compound | Target Protein | Assay Method | Binding Affinity (Kd) |
| POI Ligand | Protein of Interest (POI) | Isothermal Titration Calorimetry (ITC) | 50 nM |
| This compound | Cereblon (CRBN) | Surface Plasmon Resonance (SPR) | 2 µM |
| PROTAC-X | Protein of Interest (POI) | SPR | 75 nM |
| PROTAC-X | Cereblon (CRBN) | SPR | 2.5 µM |
Table 2: Ternary Complex Formation
The formation of a stable ternary complex (POI-PROTAC-CRBN) is essential for efficient protein degradation. This table quantifies the cooperativity of this complex formation.
| Complex | Assay Method | Cooperativity (α) | Dissociation Constant (KD) |
| POI - PROTAC-X - CRBN | Fluorescence Polarization (FP) | 5 | 50 nM |
A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.
Table 3: Cellular Degradation Potency and Efficacy
This table presents the key metrics for evaluating the PROTAC's performance in a cellular context.
| Parameter | Description | Cell Line | Value |
| DC50 | Concentration for 50% degradation | Cancer Cell Line A | 25 nM |
| Dmax | Maximum degradation level | Cancer Cell Line A | 95% |
| t1/2 | Time to 50% degradation | Cancer Cell Line A | 4 hours |
Experimental Protocols
The following are detailed methodologies for key experiments in the preliminary assessment of a PROTAC derived from this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) to this compound.
-
Activation of POI-Ligand:
-
If the POI-ligand contains a carboxylic acid, it can be activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., dimethylformamide - DMF).
-
-
Modification of this compound:
-
The terminal alcohol of this compound can be converted to a more reactive group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM). This creates a good leaving group.
-
Alternatively, the alcohol can be converted to an amine via a two-step process: mesylation followed by reaction with sodium azide and subsequent reduction (e.g., with triphenylphosphine and water, or catalytic hydrogenation).
-
-
Conjugation:
-
The activated POI-ligand is then reacted with the modified Thalidomide-O-PEG3-linker. For example, if the POI-ligand is an amine and the linker has been converted to a mesylate, a nucleophilic substitution reaction is performed.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Purification:
-
The final PROTAC is purified using flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for Protein Degradation
This is a standard assay to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the preliminary studies of a PROTAC derived from this compound.
Caption: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Caption: A typical experimental workflow for the preliminary study of a novel PROTAC.
References
Probing the Interaction: A Technical Guide to the Binding Affinity of Thalidomide-O-PEG3-alcohol with CRBN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of thalidomide and its derivatives to the Cereblon (CRBN) protein, with a specific focus on the conceptual binding of Thalidomide-O-PEG3-alcohol. While direct quantitative binding data for this compound is not extensively available in public literature, this document outlines the established binding affinities of related compounds, details the experimental protocols required to determine such affinities, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Data of Thalidomide and Analogs to CRBN
The binding of thalidomide and its analogs to CRBN is a critical interaction for their therapeutic effects, including their use in proteolysis-targeting chimeras (PROTACs). The glutarimide moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase. The affinity of this interaction is a key determinant of the efficacy of these compounds. Below is a summary of reported binding affinities for thalidomide and its clinically significant derivatives.
| Compound | Dissociation Constant (Kd) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more active binder.[1] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly than thalidomide. |
| Pomalidomide | ~157 nM | Not Specified | Binds more strongly than thalidomide. |
| This compound | Not Publicly Available | - | This molecule is a common linker used in PROTAC synthesis. Its binding affinity is expected to be comparable to thalidomide, as the core binding motif is retained. Experimental determination is required for a precise value. |
Experimental Protocols for Determining Binding Affinity
To ascertain the binding affinity of this compound to CRBN, several biophysical and biochemical assays can be employed. The following are detailed methodologies for three standard techniques.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput method for measuring biomolecular interactions. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
Principle: A competitive binding assay is established where this compound competes with a fluorescently labeled thalidomide tracer for binding to a tagged CRBN protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of His-tagged or GST-tagged recombinant human CRBN protein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercially available HTRF CRBN binding kit containing a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red) and a corresponding fluorescently labeled antibody against the CRBN tag (e.g., anti-GST-Europium cryptate).[2]
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the serially diluted this compound.
-
Add the tagged CRBN protein to each well and incubate for a specified period (e.g., 60 minutes at room temperature) to allow for binding.
-
Add the pre-mixed HTRF detection reagents (fluorescent thalidomide tracer and labeled antibody).
-
Incubate for a further period (e.g., 2-4 hours at room temperature) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[3][4]
Principle: CRBN is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling or NTA for His-tagged protein capture).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize the CRBN protein onto the sensor surface to a desired density.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte (this compound) over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (SPR signal vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[5][6][7][8][9]
Principle: A solution of this compound is titrated into a sample cell containing a solution of CRBN protein. The heat change upon each injection is measured and plotted against the molar ratio of the two molecules.
Methodology:
-
Sample Preparation:
-
Dialyze both the CRBN protein and the this compound stock solution into the same buffer to minimize heats of dilution.
-
Thoroughly degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and the small molecule.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the this compound into the sample cell while maintaining a constant temperature.
-
Allow the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CRBN Signaling Pathway with Thalidomide.
Caption: HTRF Competitive Binding Assay Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
References
- 1. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-O-PEG3-alcohol PROTAC Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Thalidomide-O-PEG3-alcohol, a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs are commonly used as E3 ligase ligands for the Cereblon (CRBN) E3 ligase complex. The synthesized this compound incorporates the thalidomide moiety, a flexible polyethylene glycol (PEG) linker, and a terminal hydroxyl group for further conjugation to a target protein ligand. This protocol outlines a two-step synthesis involving the preparation of a tosylated PEG3 linker and its subsequent coupling with 4-hydroxythalidomide via a Williamson ether synthesis.
Introduction to PROTAC Technology and the Role of this compound
PROTACs represent a revolutionary approach in targeted protein degradation, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome.
Thalidomide has been identified as a potent ligand for the CRBN E3 ligase. The synthesis of thalidomide derivatives with appropriate linkers is a critical step in the development of effective PROTACs. This compound is a versatile building block that provides the CRBN-binding moiety and a hydrophilic PEG linker with a terminal alcohol functional group. This hydroxyl group can be readily modified for the attachment of a ligand specific to the protein of interest.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a two-stage process. The first stage involves the preparation of the key intermediates: 4-hydroxythalidomide and a tosylated triethylene glycol (PEG3) linker. The second stage is the coupling of these two intermediates via a Williamson ether synthesis to yield the final product.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of Intermediates
1.1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from the known synthesis of thalidomide analogs.
-
Materials and Reagents:
-
3-Hydroxyphthalic anhydride
-
3-Aminoglutarimide hydrochloride
-
Pyridine
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1 eq.) in pyridine, add triethylamine (2.2 eq.) and 3-hydroxyphthalic anhydride (1 eq.).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
1.2: Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (PEG3-OTs)
-
Materials and Reagents:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve triethylene glycol (1.2 eq.) in anhydrous DCM in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Part 2: Synthesis of this compound
This step involves the coupling of the two synthesized intermediates via Williamson ether synthesis.
Figure 2: Workflow for the Williamson ether synthesis step.
-
Materials and Reagents:
-
4-Hydroxythalidomide (from step 1.1)
-
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (PEG3-OTs) (from step 1.2)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford this compound as the final product.
-
Data Presentation
Table 1: Summary of Reactants and Product
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Starting Material |
| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C₁₃H₂₀O₆S | 304.36 | PEG3 Linker Intermediate |
| This compound | C₁₉H₂₂N₂O₈ | 406.39 | Final Product |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purification Method |
| Synthesis of 4-Hydroxythalidomide | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide HCl | Pyridine | Reflux | 3-4 | 60-70 | Column Chromatography |
| Synthesis of PEG3-OTs | Triethylene glycol, p-Toluenesulfonyl chloride | DCM | 0 to RT | 12-16 | 80-90 | Column Chromatography |
| Williamson Ether Synthesis | 4-Hydroxythalidomide, PEG3-OTs, K₂CO₃/Cs₂CO₃ | DMF | 60-80 | 12-24 | 50-60 | Column Chromatography |
Note: Yields are estimates and may vary depending on experimental conditions and scale.
Characterization of Final Product
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Expected chemical shifts (δ) in CDCl₃ or DMSO-d₆ would show signals corresponding to the aromatic protons of the phthalimide ring, the glutarimide ring protons, and the characteristic ethylene glycol protons of the PEG linker.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum should display the expected number of carbon signals corresponding to the structure of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product (m/z [M+H]⁺ ≈ 407.14).
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by HPLC, aiming for >95% purity.
Safety Precautions
-
Thalidomide and its derivatives are known teratogens. Handle these compounds with extreme caution, especially for female researchers of childbearing potential. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine and DMF are harmful solvents. Avoid inhalation and skin contact.
-
p-Toluenesulfonyl chloride is a corrosive and lachrymatory substance. Handle with care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block for the construction of PROTACs. By following the outlined procedures for the synthesis of the intermediates and the final coupling reaction, researchers can reliably produce this important molecule for their drug discovery and development efforts. Proper characterization and adherence to safety protocols are essential for the successful and safe execution of this synthesis.
Application Notes and Protocols for the Experimental Use of Thalidomide-O-PEG3-alcohol in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its derivatives are widely used as E3 ligase ligands that bind to Cereblon (CRBN).[1][2][3][4] This document provides detailed application notes and protocols for the experimental use of Thalidomide-O-PEG3-alcohol, a common building block for the synthesis of CRBN-recruiting PROTACs.
This compound serves as a precursor for the E3 ligase-binding moiety of a PROTAC, incorporating a three-unit polyethylene glycol (PEG) linker. The PEG linker offers desirable properties such as increased solubility and conformational flexibility, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The terminal alcohol group of this building block allows for straightforward chemical conjugation to a ligand for a protein of interest, facilitating the synthesis of a diverse range of PROTACs.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Application Notes and Protocols: Conjugation of Thalidomide-O-PEG3-alcohol to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Thalidomide-O-PEG3-alcohol to a target ligand containing a carboxylic acid functional group. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. Thalidomide and its analogs are commonly employed as E3 ubiquitin ligase ligands, specifically for Cereblon (CRBN), which is part of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex. By linking the thalidomide moiety to a ligand that binds to a protein of interest, the resulting PROTAC can recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The following protocol details a robust method for esterification of this compound with a carboxylated target ligand via the Mitsunobu reaction. This reaction is well-suited for this transformation, as it allows for the direct conversion of an alcohol to an ester under mild conditions.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol: Conjugation via Mitsunobu Reaction
This protocol describes the general procedure for the conjugation of this compound to a target ligand containing a carboxylic acid. The exact stoichiometry and reaction times may need to be optimized for specific target ligands.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent unwanted side reactions.
-
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Mitsunobu Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over a period of 10-15 minutes. A color change is often observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to remove triphenylphosphine oxide and other byproducts.
-
For higher purity, the resulting conjugate should be purified by preparative reversed-phase HPLC.[6][7]
-
-
Characterization:
Data Presentation
Table 1: Representative Quantitative Data for Conjugation Reaction
| Parameter | Value | Method of Determination |
| Reactants | ||
| This compound | 1.2 eq | |
| Target Ligand-COOH | 1.0 eq | |
| Triphenylphosphine | 1.5 eq | |
| DIAD | 1.5 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 hours | TLC, LC-MS |
| Yield and Purity | ||
| Crude Yield | >90% | Gravimetric |
| Yield after Chromatography | 60-80% | Gravimetric |
| Final Purity | >98% | Analytical HPLC |
| Characterization | ||
| Molecular Weight (Expected) | Varies | Calculated |
| Molecular Weight (Observed) | Varies | HRMS (ESI+) |
| Key NMR Signals | Varies | ¹H NMR, ¹³C NMR |
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound.
Caption: General mechanism of action for a thalidomide-based PROTAC.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 7. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication and characterization of the active ingredient of nano drug thalidomide by asymmetric synthesis method [nanomeghyas.ir]
Application of Thalidomide-O-PEG3-alcohol in the Development of Kinase Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins, including previously "undruggable" targets like kinases. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the use of Thalidomide-O-PEG3-alcohol, a key building block in the synthesis of kinase-degrading PROTACs.
This compound serves as a CRBN-binding moiety attached to a flexible 3-unit polyethylene glycol (PEG) linker, terminating in a hydroxyl group. This hydroxyl group provides a versatile handle for conjugation to a kinase-targeting ligand, facilitating the creation of a PROTAC designed to induce the degradation of a specific kinase. The PEG linker offers improved solubility and favorable pharmacokinetic properties to the final PROTAC molecule.
Signaling Pathway and Mechanism of Action
PROTACs utilizing a thalidomide-based ligand function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and the CRBN E3 ligase. This proximity induces the ubiquitination of the target kinase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.
Caption: Mechanism of action for a thalidomide-based kinase degrader.
Experimental Protocols
This section provides detailed protocols for the synthesis of a kinase degrader using this compound and subsequent in-cell evaluation of its activity.
Protocol 1: Synthesis of a Kinase Degrader
This protocol describes a general two-step synthesis for conjugating this compound to a kinase inhibitor containing a suitable functional group (e.g., a carboxylic acid). The example provided is based on the synthesis of a multi-kinase degrader.
Materials:
-
This compound
-
Kinase inhibitor with a carboxylic acid moiety
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Boc-protected amine linker (if needed for the kinase inhibitor)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
Step 1: Activation of the Kinase Inhibitor Carboxylic Acid (if necessary)
-
Dissolve the kinase inhibitor (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and DMAP (0.1 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the active ester.
Step 2: Coupling of this compound
-
To the activated kinase inhibitor solution, add a solution of this compound (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final kinase degrader.
Step 3: (Optional) Boc Deprotection
-
If the kinase inhibitor included a Boc-protected amine, dissolve the purified PROTAC in a solution of 20% TFA in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final deprotected PROTAC.
Caption: General workflow for the synthesis of a kinase degrader.
Protocol 2: Evaluation of Kinase Degradation by Western Blot
This protocol details the procedure to assess the degradation of the target kinase in cultured cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target kinase
-
Synthesized kinase degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the kinase degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated control. For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the degrader.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target kinase band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the DMSO control.
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of kinase degradation on cell proliferation and viability.
Materials:
-
Cultured cells
-
Synthesized kinase degrader
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the kinase degrader. Include a DMSO-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the degrader concentration. Calculate the IC50 value.
Data Presentation
The efficacy of a kinase degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
Table 1: Degradation of CHK1 Kinase by a PEG2-Thalidomide PROTAC in A375 Melanoma Cells
| Concentration (µM) | % CHK1 Degradation |
| 0.01 | 15% |
| 0.1 | 45% |
| 0.5 | 85% |
| 1 | 95% |
| 5 | 90% |
Note: This data is representative and based on a PROTAC with a PEG2 linker. The performance of a PEG3-linked PROTAC is expected to be similar, though optimal linker length is target-dependent.
DC50 Value: Based on the data, the estimated DC50 for the PEG2-thalidomide degrader against CHK1 is approximately 0.15 µM.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent and selective kinase degraders. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTACs. The modular nature of PROTAC design, facilitated by linkers such as this compound, allows for the rapid development of targeted protein degraders for a wide range of kinase targets, paving the way for new therapeutic strategies in oncology and other diseases.
Application Notes and Protocols for Thalidomide-O-PEG3-alcohol in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step guide for the utilization of Thalidomide-O-PEG3-alcohol as a foundational building block in the assembly of Proteolysis Targeting Chimeras (PROTACs). These application notes and protocols are intended to guide researchers through the chemical synthesis, purification, and biological evaluation of thalidomide-based PROTACs.
Introduction to PROTACs and the Role of this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide and its analogs are well-established ligands for the E3 ligase Cereblon (CRBN). This compound is a readily available building block that incorporates the CRBN-recruiting moiety (thalidomide), a flexible and hydrophilic polyethylene glycol (PEG) linker of three units, and a terminal alcohol functional group for conjugation to a POI ligand. The PEG linker offers good solubility and allows for spatial separation between the two ligands, which is often crucial for efficient ternary complex formation.
Overview of the PROTAC Assembly Workflow
The assembly of a PROTAC using this compound involves a multi-step process that begins with the chemical activation of the terminal alcohol, followed by conjugation to the POI ligand, purification of the final PROTAC molecule, and comprehensive biological evaluation.
Caption: Overall workflow for PROTAC assembly and evaluation.
Experimental Protocols: Chemical Synthesis
The critical first step in utilizing this compound is the activation of its terminal hydroxyl group to make it amenable for coupling with a ligand for your protein of interest. The choice of activation chemistry will depend on the functional groups present on your POI ligand. Below are two common activation strategies.
Activation of the Terminal Alcohol
Protocol 3.1.1: Conversion to a Mesylate for Coupling with Amines
This protocol describes the conversion of the terminal alcohol to a mesylate, which is an excellent leaving group for nucleophilic substitution by an amine on the POI ligand.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or DIPEA (1.5 - 2 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Thalidomide-O-PEG3-mesylate.
-
The crude product can often be used in the next step without further purification.
Protocol 3.1.2: Oxidation to an Aldehyde for Reductive Amination
This protocol is suitable if your POI ligand contains a primary or secondary amine. The alcohol is oxidized to an aldehyde, which then reacts with the amine on the POI ligand to form an imine that is subsequently reduced to a stable amine linkage.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Thalidomide-O-PEG3-aldehyde.
-
This crude aldehyde should be used immediately in the subsequent reductive amination step.
Conjugation to the POI Ligand
Protocol 3.2.1: Coupling of Mesylate with an Amine-containing POI Ligand
Materials:
-
Crude Thalidomide-O-PEG3-mesylate
-
POI ligand with a primary or secondary amine
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) and the crude Thalidomide-O-PEG3-mesylate (1.2 equivalents) in anhydrous DMF or ACN under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) to drive the reaction to completion.
-
Monitor the reaction progress by LC-MS.
-
Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.
-
The crude PROTAC is now ready for purification.
Protocol 3.2.2: Reductive Amination with an Amine-containing POI Ligand
Materials:
-
Crude Thalidomide-O-PEG3-aldehyde
-
POI ligand with a primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (optional, as a catalyst)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude Thalidomide-O-PEG3-aldehyde (1 equivalent) and the amine-containing POI ligand (1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude PROTAC is now ready for purification.
Purification and Characterization
Protocol 4.1: Purification by High-Performance Liquid Chromatography (HPLC)
Crude PROTACs are typically purified by reverse-phase HPLC to obtain a high-purity final product.
Instrumentation and Reagents:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA
-
Lyophilizer
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or ACN/water).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C18 column.
-
Elute the PROTAC using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Collect the fractions containing the pure PROTAC.
-
Confirm the purity of the collected fractions by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Protocol 4.2: Characterization
The identity and purity of the final PROTAC must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the synthesized PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass of the PROTAC molecule.
Biological Evaluation
Once a pure PROTAC has been obtained, its biological activity needs to be assessed. The primary goal is to determine its ability to induce the degradation of the target protein.
Signaling Pathway
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for Protein Degradation
Western blotting is the most common method to assess PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC Candidate | DC50 (nM) | Dmax (%) |
| PROTAC-A | 15 | 92 |
| PROTAC-B | 50 | 85 |
| Negative Control | >10000 | <10 |
These values are determined by fitting the data from the Western blot quantification to a dose-response curve. A lower DC50 and a higher Dmax indicate a more potent and efficacious PROTAC.
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. By following the detailed protocols for chemical synthesis, purification, and biological evaluation outlined in these application notes, researchers can efficiently assemble and characterize novel PROTACs for the targeted degradation of proteins of interest. Careful execution of these experimental procedures will enable the generation of robust and reproducible data, accelerating the discovery and development of new therapeutic agents.
Troubleshooting & Optimization
Technical Support Center: Optimizing Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimeras (PROTACs) utilizing a thalidomide-based E3 ligase ligand and a PEG linker. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in a Thalidomide-O-PEG3-alcohol PROTAC?
A1: A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[1] In your specific PROTAC, each component has a crucial function:
-
Thalidomide: This acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[]
-
-O-PEG3-: This is a polyethylene glycol (PEG) linker. The linker's length and composition are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[3][4] PEG linkers, in particular, can improve solubility and other physicochemical properties.[5]
-
-alcohol (-OH): The terminal alcohol group is a reactive functional group. It can be used for further chemical modifications, such as the attachment of a different warhead through conjugation chemistry, or it may influence the overall solubility and pharmacokinetic properties of the PROTAC.
Q2: My PROTAC is not inducing degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A2: A lack of degradation is a common issue in PROTAC development.[6] Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane. Consider optimizing the linker to improve physicochemical properties.[7]
-
Inefficient Ternary Complex Formation: The linker length or composition may not be optimal for bringing the target protein and E3 ligase together effectively.[8] You may need to synthesize and test a library of PROTACs with varying linker lengths.[9]
-
Low Binding Affinity: The warhead or the E3 ligase ligand may not have sufficient binding affinity for their respective targets. Confirm binding using biophysical assays.
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, which inhibits degradation.[10][11] It is crucial to test a wide range of PROTAC concentrations to identify the optimal degradation window.[12]
Q3: How does the PEG linker length affect my PROTAC's activity?
A3: The linker length significantly impacts the formation of a stable and productive ternary complex.[4][13]
-
Too short: A short linker may cause steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously.[4]
-
Too long: A long linker might not bring the two proteins into close enough proximity for efficient ubiquitin transfer.[4] The optimal linker length is target-dependent and often needs to be determined empirically by testing a range of linker lengths.[1] For one estrogen receptor-targeting PROTAC, a 16-atom chain length was found to be optimal.[9]
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[11] This occurs because the high concentration of the PROTAC favors the formation of separate binary complexes with the target protein and the E3 ligase, which prevents the formation of the productive ternary complex necessary for degradation.[12][14] To mitigate this, it is essential to perform a dose-response experiment over a wide range of concentrations to determine the optimal concentration for degradation and to identify the point at which the hook effect begins.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low target degradation | Poor cell permeability of the PROTAC.[7] | Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity and lipophilicity).[15] Consider a prodrug strategy.[7] |
| Inefficient ternary complex formation.[8] | Synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG1, PEG2, PEG4, PEG5).[16] | |
| Low binding affinity of the warhead or E3 ligase ligand. | Confirm binary binding affinities using biophysical assays like SPR or ITC.[17] | |
| "Hook effect" observed | High PROTAC concentrations leading to binary complex formation.[10][11] | Perform a wide dose-response curve to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).[12] |
| Off-target effects | The thalidomide moiety may induce degradation of other proteins.[18] | Perform proteome-wide analysis to identify off-target degradation. Consider modifying the thalidomide analog to improve selectivity.[19] |
| Poor solubility | The overall physicochemical properties of the PROTAC are not optimal.[7] | Incorporating PEG linkers can improve solubility.[5] Further chemical modifications may be necessary. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[20][21]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (e.g., this compound-warhead)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assay (NanoBRET)
The NanoBRET assay is a live-cell method to measure the formation of the ternary complex between the target protein and the E3 ligase.[6][8]
Materials:
-
Cell line co-expressing the target protein fused to a NanoLuc luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag).
-
PROTAC of interest.
-
NanoBRET Nano-Glo Substrate and HaloTag NanoBRET 618 Ligand.
Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET Nano-Glo Substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC brings the target protein and E3 ligase together.
Troubleshooting Workflow for No Degradation
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. chempep.com [chempep.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with thalidomide-based PROTACs and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Section 1: Understanding and Measuring Solubility
Q1: Why do many thalidomide-based PROTACs exhibit poor solubility?
Thalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are, by design, large and complex, consisting of three distinct components: a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker that connects them.[1][] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them "beyond the Rule of Five" (bRo5) chemical space typically associated with good oral bioavailability and solubility.[1][][4] The combination of a large, often greasy surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to data misinterpretation. Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.[5][6]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.
Q3: How can I accurately measure the solubility of my PROTAC?
There are two primary types of solubility assays: thermodynamic and kinetic.
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid form. The solid compound is incubated in a buffer (e.g., PBS) for an extended period (24-72 hours) to reach equilibrium.[7] The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC-UV or LC-MS.[][7] This is the "gold standard" for solubility but is lower throughput.[7]
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[7] The compound may precipitate immediately or form a supersaturated solution that precipitates over time. This method is high-throughput and often more representative of how compounds are handled in screening assays.
The choice of assay depends on the experimental stage. Kinetic solubility is often sufficient for early-stage screening, while thermodynamic solubility is more relevant for later-stage development and formulation.[7]
Section 2: Strategies for Improving PROTAC Solubility
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?
Optimizing the chemical structure, particularly the linker, is a key strategy for enhancing solubility.[1]
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[8] Replacing linear alkyl or ether linkers with heterocyclic scaffolds like piperazine or piperidine can also impart favorable physicochemical properties.[1]
-
Linker Composition and Length: The composition and length of the linker are critical.[][9] While PEG linkers can increase hydrophilicity, they may also increase molecular flexibility, which can be detrimental. Finding the optimal length and composition is crucial for balancing solubility with the ability to form a stable ternary complex.[][10]
-
Fluorination: The incorporation of fluorine into the linker is a medicinal chemistry strategy used to modulate properties like lipophilicity and membrane permeability.[9]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure. This reduces the exposed polar surface area and can improve cell permeability.[8][11]
Q5: What formulation strategies can enhance PROTAC solubility for in vitro and in vivo experiments?
For compounds with persistent solubility issues, formulation strategies are essential.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is molecularly dispersed in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit).[5][12] The amorphous form has a higher energy state than the crystalline form, leading to enhanced apparent solubility and the ability to generate supersaturated solutions.[5]
-
Co-solvents and Surfactants: The use of co-solvents, surfactants (like Poloxamer 188), or other solubilizers can help keep the PROTAC in solution for in vitro assays.[][13]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[5][14] These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[14]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[4][8][11] This suggests that in vivo exposure may be improved when administered with food.[8][11]
Troubleshooting Guide
This guide provides a systematic workflow for addressing solubility-related problems encountered during your experiments.
Problem: My thalidomide-based PROTAC is precipitating out of my aqueous assay buffer.
// Nodes start [label="Precipitation Observed\nin Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Verify Stock Solution\nIs the DMSO stock clear?\nIs concentration correct?", fillcolor="#FBBC05", fontcolor="#202124"]; assess_sol [label="2. Assess Intrinsic Solubility\nPerform Kinetic or\nThermodynamic Solubility Assay", fillcolor="#FBBC05", fontcolor="#202124"]; low_sol [label="Solubility < Assay Conc.", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ok_sol [label="Solubility > Assay Conc.", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Solution Paths formulate [label="3a. Use Formulation Strategy\n(for existing PROTAC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify [label="3b. Modify PROTAC Structure\n(if synthesis is an option)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Formulation Sub-nodes cosolvent [label="Add Co-solvent (e.g., 1-5% DMSO)\nor Surfactant (e.g., Polysorbate 80)", fillcolor="#F1F3F4", fontcolor="#202124"]; asd [label="Prepare Amorphous Solid\nDispersion (ASD)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Modification Sub-nodes linker [label="Modify Linker:\n- Add polar/ionizable groups\n- Optimize length/rigidity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Check Buffer Node check_buffer [label="Check Assay Buffer\n(pH, salt concentration)\nAre there incompatibilities?", fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Node end_node [label="Re-test in Assay", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> assess_sol; assess_sol -> low_sol; assess_sol -> ok_sol [label=" [If solubility is sufficient,\nother factors may be at play]"];
low_sol -> formulate [label=" Yes"]; low_sol -> modify [label=" Yes"];
formulate -> cosolvent; formulate -> asd; modify -> linker;
cosolvent -> end_node; asd -> end_node; linker -> end_node;
ok_sol -> check_buffer [label=" No"]; check_buffer -> end_node; } }
Caption: Troubleshooting workflow for PROTAC precipitation issues.
Experimental Protocols & Data
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity/absorbance is observed compared to the buffer-only control.
Data Summary
The following table summarizes solubility data for representative PROTACs, highlighting the impact of different formulation strategies.
| PROTAC | Base Solubility (µg/mL) | Formulation | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| AZ1 | N/A (Amorphous) | 20% w/w HPMCAS ASD | Up to 2x supersaturation vs. pure amorphous | ~2x | [12] |
| AZ2 | 28.1 ± 5.2 (in FaSSIF) | Not Reported | Not Applicable | N/A | [12] |
| AZ3 | 34.5 ± 7.7 (in FaSSIF) | Not Reported | Not Applicable | N/A | [12] |
| AZ4 | 17.3 ± 1.6 (in FaSSIF) | Not Reported | Not Applicable | N/A | [12] |
| ARV-825 | Very Poor | Self-Nano Emulsifying Preconcentrate (SNEP) | Significantly Enhanced | N/A | [5] |
Note: Quantitative data for PROTAC solubility is often presented contextually (e.g., as supersaturation ratios or relative enhancements) rather than absolute values, making direct comparisons challenging. The table reflects the available data from the cited literature.
PROTAC Mechanism of Action
To provide context, the diagram below illustrates the general mechanism by which a thalidomide-based PROTAC induces the degradation of a target protein.
// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="Thalidomide-based\nPROTAC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CRBN [label="CRBN\nE3 Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ternary [label="Ternary Complex\n(POI-PROTAC-CRBN)", fillcolor="#F1F3F4", fontcolor="#202124", shape=septagon];
Ub [label="Ubiquitin\n(Ub)", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; PolyUb [label="Poly-ubiquitination", fillcolor="#34A853", fontcolor="#FFFFFF"];
Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Target Protein\nDegradation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges POI -> Ternary; PROTAC -> Ternary; CRBN -> Ternary;
Ub -> Ternary [style=dashed, arrowhead=none, label=" E1/E2"]; Ternary -> PolyUb [label=" Ub Transfer"]; PolyUb -> POI [style=invis]; // Dummy edge for layout PolyUb -> Proteasome; Proteasome -> Degradation;
{rank=same; POI; PROTAC; CRBN} } }
Caption: General mechanism of action for a thalidomide-based PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 10. Untitled Document [arxiv.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of PROTACs with PEG3 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with PROTACs containing polyethylene glycol (PEG) linkers, specifically focusing on PEG3 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues observed with PROTACs containing PEG3 linkers?
A1: PROTACs featuring PEG3 linkers often exhibit susceptibility to metabolic degradation. The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 enzymes in the liver, leading to O-dealkylation reactions.[1] This metabolic instability can result in a short in vivo half-life and reduced overall exposure of the PROTAC, potentially limiting its therapeutic efficacy. Additionally, the flexible nature of PEG linkers can sometimes lead to suboptimal binding conformations with the target protein and E3 ligase, impacting the stability of the ternary complex.
Q2: How does the flexibility of a PEG3 linker impact PROTAC stability and function?
A2: While the flexibility of a PEG linker can be advantageous in allowing the PROTAC to adopt a conformation necessary for ternary complex formation, excessive flexibility can also be detrimental.[2] A highly flexible linker might not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions between the target protein and the E3 ligase. This can result in reduced ubiquitination efficiency and subsequent degradation of the target protein.
Q3: What are the common strategies to improve the metabolic stability of PROTACs with PEG linkers?
A3: Several strategies can be employed to enhance the metabolic stability of PROTACs containing PEG linkers:
-
Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements such as piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes.[3][4][5] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.
-
Optimize Linker Length: The length of the linker is a critical parameter for PROTAC activity. Shortening the linker may increase steric hindrance, preventing access of metabolic enzymes to labile sites.[] However, an optimal length must be determined empirically to ensure efficient ternary complex formation.
-
Modify Linker Attachment Points: The sites at which the linker is attached to the target protein binder and the E3 ligase ligand can influence metabolic stability. Moving the attachment point away from solvent-exposed regions can reduce susceptibility to enzymatic degradation.[1]
-
Introduce Alkyl Chains: Replacing PEG units with more metabolically stable alkyl chains can also be a viable strategy, although this may impact solubility.[2]
Q4: Will modifying the PEG3 linker affect the solubility and permeability of my PROTAC?
A4: Yes, modifications to the linker can significantly impact the physicochemical properties of the PROTAC. Replacing a hydrophilic PEG linker with more lipophilic groups like alkyl chains or aromatic rings can decrease aqueous solubility but may improve cell permeability.[7] Conversely, incorporating polar groups like piperazine can enhance solubility.[4][5] It is a crucial balancing act to optimize for stability without compromising other essential drug-like properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vivo efficacy despite good in vitro potency. | Poor metabolic stability of the PEG3 linker leading to rapid clearance. | 1. Incorporate a more rigid linker component (e.g., piperazine, piperidine, triazole).2. Synthesize analogs with shorter or longer linkers to find the optimal length for stability and activity.3. Consider replacing the PEG3 linker with an alkyl chain. |
| High variability in experimental results. | PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media. | 1. Optimize LC-MS/MS parameters to minimize in-source fragmentation.2. Perform plasma stability assays to assess degradation in biological matrices.3. Ensure consistent and rapid sample processing protocols. |
| Poor oral bioavailability. | First-pass metabolism in the liver and/or gut wall. Low cell permeability. | 1. Improve metabolic stability using the strategies mentioned above.2. Enhance cell permeability by replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[7]3. Investigate formulation strategies like amorphous solid dispersions to improve solubility and dissolution. |
| PROTAC appears to be inactive in cellular assays. | The PROTAC is not efficiently forming a stable ternary complex. The PROTAC is not penetrating the cell membrane. | 1. Modify the linker to alter the distance and orientation between the two ligands.2. Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.3. Perform a Caco-2 permeability assay to assess cell entry. |
| Evidence of PROTAC aggregation. | Poor solubility of the PROTAC molecule. | 1. Incorporate more polar groups into the linker, such as piperazine.2. Investigate different formulation strategies, including the use of solubility-enhancing excipients.[8] |
Quantitative Data Summary
The following tables summarize the impact of linker modification on PROTAC stability. It is important to note that direct head-to-head comparisons of a PEG3 linker with a specific modification within the same PROTAC scaffold are not always available in the literature. The data presented here is a compilation from various studies to illustrate general trends.
Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Reference |
| BET Degrader | PEG-based | Human Liver Microsomes | 18.2 | [] |
| BET Degrader | Alkyl-based (shorter) | Human Liver Microsomes | 135 | [] |
| Generic PROTAC | Linear Linker | Human Hepatocytes | Varies (often < 30) | [1] |
| Generic PROTAC | Piperazine-containing | Human Hepatocytes | Varies (often > 60) | [1] |
Table 2: Impact of Linker Modification on Oral Bioavailability
| PROTAC Target | Linker Modification | Change in Oral Bioavailability | Reference |
| Androgen Receptor | Introduction of cyclic linkers | Improved oral exposure | [9] |
| SMARCA2/4 | Replacement of PEG with a phenyl ring | Improved passive permeability | [7] |
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of a PROTAC.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM to the buffer and pre-incubate at 37°C for 5 minutes.
-
Add the test PROTAC to the HLM solution (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold ACN with IS.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent PROTAC at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC
-
Human plasma (or other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add the plasma.
-
Add the test PROTAC to the plasma (final concentration typically 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to precipitate proteins.
-
Vortex and centrifuge the plate.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of parent PROTAC remaining at each time point.
-
Calculate the percentage of PROTAC remaining over time.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
Visualizations
Caption: Mechanism of action of a PROTAC, leading to target protein degradation.
Caption: Common metabolic degradation pathway for PROTACs with PEG linkers.
Caption: Experimental workflow for assessing PROTAC stability.
References
- 1. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
PROTAC Experiments Using CRBN Ligands: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
The "hook effect" is a phenomenon observed in many PROTAC studies where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][2]
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.
-
Lower Concentrations: Use lower concentrations of the PROTAC to favor the formation of the ternary complex.
-
Kinetic Analysis: Analyze the kinetics of degradation at different concentrations to better understand the dynamics of ternary complex formation and dissociation.
Q2: My PROTAC is causing degradation of off-target proteins. What are "neosubstrates" and how can I improve selectivity?
CRBN ligands, such as thalidomide and its derivatives, can act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1).[][4] This can lead to undesired off-target effects.[]
Strategies to Improve Selectivity:
-
CRBN Ligand Modification: Structural modifications to the CRBN ligand, such as methoxy substitutions or altering the linking position on the phthalimide ring, can enhance selectivity and reduce the degradation of neosubstrates.[]
-
Linker Optimization: The composition and attachment point of the linker can influence the conformation of the ternary complex and affect which proteins are presented for ubiquitination.[5]
-
Proteomics Profiling: Utilize proteome-wide analysis to identify all proteins degraded by your PROTAC and guide further optimization.
Q3: I am not observing any degradation of my target protein. What are the potential causes?
Several factors can lead to a lack of target degradation. These can be broadly categorized into issues with the PROTAC molecule itself, the experimental setup, or the biological system.
Potential Causes & Troubleshooting Steps:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[6][7]
-
Action: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider medicinal chemistry efforts to improve physicochemical properties.[8]
-
-
Inefficient Ternary Complex Formation: The PROTAC may not be able to effectively bridge the target protein and CRBN.[9]
-
Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN or other essential components of the ubiquitin-proteasome system.[13]
-
Action: Confirm CRBN expression levels in your cell line via Western blot or qPCR. Consider using a different cell line with higher CRBN expression.
-
-
Drug Resistance: Prolonged exposure to PROTACs can lead to acquired resistance, often through genomic alterations in the E3 ligase complex components.[14]
-
Action: If working with chronically treated cells, sequence core components of the CRBN E3 ligase complex to check for mutations or deletions.[14]
-
Troubleshooting Experimental Assays
This section provides guidance on common issues encountered during key experimental assays for PROTAC characterization.
Ternary Complex Formation Assays
Issue: No or weak signal in my ternary complex assay (e.g., FRET, AlphaLISA, NanoBRET).
| Potential Cause | Troubleshooting Step |
| Incorrect Protein/PROTAC Concentrations | Titrate a broad range of concentrations for the target protein, E3 ligase, and PROTAC to find the optimal stoichiometry for complex formation.[15] |
| Steric Hindrance | The linker may be too short or rigid, preventing simultaneous binding of the target and CRBN.[11] Synthesize and test PROTACs with varying linker lengths and compositions.[10][12] |
| Assay Interference | The PROTAC or buffer components may interfere with the assay signal. Run appropriate controls, including binary binding controls (PROTAC + Target, PROTAC + CRBN) and controls with unbound ligands (e.g., JQ1 for BRD4, thalidomide for CRBN).[15] |
| Low Binding Affinity | The PROTAC may have low affinity for either the target or CRBN. Confirm binary binding affinities using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Ubiquitination Assays
Issue: I am not observing ubiquitination of my target protein.
| Potential Cause | Troubleshooting Step |
| Inactive E3 Ligase Complex | Ensure all components of the in vitro ubiquitination reaction are present and active (E1, E2, ubiquitin, ATP). |
| Inefficient Ubiquitin Transfer | The geometry of the ternary complex may not be optimal for the E2 enzyme to transfer ubiquitin to the target protein's lysines. This is a complex challenge that often requires structural biology insights or further PROTAC optimization (linker and attachment points).[16] |
| Lack of Accessible Lysines | The target protein may not have accessible lysine residues for ubiquitination. Use ubiquitin chain-specific antibodies or mass spectrometry to map ubiquitination sites. |
| Rapid Deubiquitination | Deubiquitinating enzymes (DUBs) in cell lysates can remove ubiquitin chains. Add DUB inhibitors to your lysis buffer. |
Protein Degradation Assays (Western Blot)
Issue: I see no change in my target protein levels on a Western blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. |
| Proteasome Inhibition | Ensure the proteasome is active. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation machinery is being engaged. |
| Protein Synthesis Outpacing Degradation | The rate of new protein synthesis may be compensating for the degradation. Co-treat with a protein synthesis inhibitor like cycloheximide (CHX) to measure the degradation rate more accurately. |
| Poor Antibody Quality | The antibody used for Western blotting may not be specific or sensitive enough. Validate your antibody with positive and negative controls. |
| Sample Degradation | The target protein may be degrading during sample preparation.[17][18] Always use fresh lysates and include protease inhibitors in your lysis buffer.[17][18] |
Experimental Protocols & Data
Table 1: Representative Linker Lengths for CRBN-based PROTACs
| Target Protein | CRBN Ligand | Optimal Linker Length (atoms) | Reference |
| p38α | Thalidomide analogue | 15-17 | [10] |
| ERα | Not Specified | 16 | [11] |
| CRBN (homo-PROTAC) | Thalidomide | 8 | [1][11] |
| BRD4 | Pomalidomide | 0, 4-5 PEG units | [19] |
Note: Optimal linker length is highly dependent on the specific target protein, warhead, and CRBN ligand used. The values above are illustrative examples.
Key Experimental Workflows and Pathways
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Troubleshooting Workflow for No Target Degradation
Caption: A step-by-step decision tree for troubleshooting failed PROTAC-mediated degradation experiments.
Signaling Pathway: The Ubiquitin-Proteasome System (UPS)
Caption: Overview of the enzymatic cascade in the Ubiquitin-Proteasome System (UPS).
References
- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. skazkamoroza.ru [skazkamoroza.ru]
- 8. youtube.com [youtube.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, validate, and mitigate the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Thalidomide and its analogs (immunomodulatory drugs or IMiDs) recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce degradation of a target protein. However, these CRBN ligands can also induce the degradation of endogenous "neosubstrates," leading to unintended pharmacological consequences.[][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I determine if the observed degradation of a protein is a true off-target effect of my PROTAC?
Answer: Distinguishing between a direct, PROTAC-mediated off-target effect and downstream consequences of on-target degradation is crucial. A primary indicator of a direct off-target effect is rapid degradation that is dependent on the proteasome and the CRBN E3 ligase.
Troubleshooting Workflow: A systematic approach is necessary to validate a suspected off-target protein. This involves confirming the degradation pathway and ruling out indirect effects.
Experimental Protocol: Proteasome and Neddylation Inhibition Assay
This protocol is used to confirm that the degradation of a suspected off-target protein is dependent on the Cullin-RING E3 ligase (CRL) complex and the proteasome.[5][6]
-
Cell Seeding: Plate your cells of interest at a density that will not exceed 80% confluency by the end of the experiment.
-
Pre-treatment:
-
PROTAC Treatment: Add your PROTAC at the desired concentration to the pre-treated cells. Also include a "PROTAC only" group without any inhibitor.
-
Incubation: Incubate for a time point where significant degradation was previously observed (e.g., 6 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Quantify the protein levels of your suspected off-target, your intended target (as a positive control), and a loading control (e.g., GAPDH, Tubulin) via Western Blot.
Data Interpretation:
| Treatment Group | Expected On-Target Level | Expected Off-Target Level | Interpretation |
| Vehicle Control | 100% | 100% | Baseline protein levels. |
| PROTAC Only | < 50% | < 50% | Degradation of both proteins occurs. |
| PROTAC + MG-132 | > 90% | > 90% | Degradation is rescued, indicating it is proteasome-dependent. |
| PROTAC + MLN4924 | > 90% | > 90% | Degradation is rescued, indicating it is CRL-dependent. |
FAQ 2: How do I definitively confirm that my PROTAC's off-target effects are mediated by CRBN?
Answer: Confirming CRBN dependency is a critical validation step. This can be achieved through genetic knockout of CRBN or by performing competition experiments with an excess of a high-affinity CRBN ligand, like pomalidomide.[5]
Experimental Logic:
Experimental Protocol: CRISPR/Cas9-Mediated CRBN Knockout for Validation
This method provides definitive genetic evidence for CRBN's role in off-target degradation.[8][9]
-
Design and Synthesize gRNA: Design two or more guide RNAs (gRNAs) targeting early exons of the CRBN gene to ensure a functional knockout.
-
Transfection/Transduction: Deliver Cas9 nuclease and the gRNAs into your cell line using a suitable method (e.g., lentiviral transduction, electroporation with RNP complexes).
-
Selection and Clonal Isolation: Select for successfully edited cells (e.g., using an antibiotic resistance marker) and perform single-cell sorting to isolate and expand clonal populations.
-
Knockout Validation: Screen the clones to confirm the absence of CRBN protein expression by Western Blot. Sequence the genomic DNA of positive clones to verify the presence of frameshift-inducing insertions/deletions (indels).
-
PROTAC Treatment: Treat both the parental (wild-type) and validated CRBN knockout cell lines with your PROTAC across a range of concentrations.
-
Analysis: Measure the degradation of the on-target and off-target proteins in both cell lines via Western Blot or quantitative proteomics.
Data Interpretation:
| Cell Line | PROTAC Conc. | On-Target Degradation | Off-Target Degradation | Interpretation |
| Wild-Type | 100 nM | >90% | >80% | Degradation occurs as expected. |
| CRBN KO | 100 nM | <10% | <10% | Degradation is abolished, confirming CRBN dependency. |
| CRBN KO | 1000 nM | <10% | <10% | Confirms lack of degradation even at high concentrations. |
FAQ 3: What is the best method to globally identify all off-target proteins of my PROTAC?
Answer: Unbiased, mass spectrometry-based quantitative proteomics is the gold standard for identifying the full spectrum of on- and off-target degradation events.[7][10][11][12] This approach allows for the simultaneous quantification of thousands of proteins, providing a comprehensive view of your PROTAC's selectivity.
Experimental Protocol: Global Quantitative Proteomics for Off-Target Profiling
-
Experimental Design:
-
Groups: Include a vehicle control (e.g., DMSO), your active PROTAC, and an inactive control PROTAC (e.g., with a mutated CRBN binder).[5]
-
Time Points: Use a short time point (e.g., 4-6 hours) to prioritize direct degradation targets over downstream effects.[5][6]
-
Replicates: Use at least three biological replicates per condition for statistical robustness.
-
-
Sample Preparation:
-
Treat cells as per the experimental design.
-
Harvest cells and perform lysis.
-
Measure protein concentration (e.g., BCA assay).
-
Perform protein reduction, alkylation, and tryptic digestion.
-
-
TMT Labeling (Optional but Recommended): For multiplexed quantification, label the digested peptides from each condition with tandem mass tags (TMT). This allows for more accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples on a high-resolution mass spectrometer.
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated group compared to controls.
-
Apply a fold-change and p-value cutoff (e.g., >2-fold change, p < 0.05) to generate a list of candidate off-targets.
-
Data Presentation:
A volcano plot is an effective way to visualize proteomics data. The results can be summarized in a table.
Table of Significantly Downregulated Proteins (Example Data):
| Protein ID | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| P06400 | BRD4 | -4.5 | 1.2e-6 | On-Target |
| P12814 | IKZF1 | -3.8 | 5.4e-5 | Known Neosubstrate |
| Q9Y2G8 | ZFP91 | -2.9 | 8.1e-4 | Potential Off-Target |
| P62258 | GSPT1 | -2.1 | 1.5e-3 | Known Neosubstrate |
FAQ 4: I have identified several CRBN-dependent off-targets. What strategies can I use to engineer a more selective PROTAC?
Answer: Improving selectivity involves rationally modifying the PROTAC structure to disfavor interactions that lead to off-target degradation while maintaining on-target activity. Key strategies focus on modifying the CRBN ligand or the linker.[][3]
Rational Design Strategies:
-
Modify the CRBN Ligand: The phthalimide ring of thalidomide-based ligands is crucial for neosubstrate recruitment.[] Modifying this ring, for example at the C5 position, can disrupt the binding of off-target proteins without affecting CRBN engagement.[4][13]
-
Alter the Linker: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex.[5] Systematically varying the linker can identify versions that favor the on-target complex over off-target complexes.
-
Change the E3 Ligase: If selectivity cannot be achieved with CRBN, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL, which has a distinct substrate scope.[14]
Design and Validation Cycle:
References
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 9. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. doaj.org [doaj.org]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Linker Length Optimization for Thalidomide-O-PEG3-alcohol PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the linker length optimization of Thalidomide-O-PEG3-alcohol Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and biological evaluation of this compound PROTACs with varying linker lengths.
Issue 1: Low Yield or Failed Synthesis of PROTACs
Question: I am experiencing low yields or complete failure in the synthesis of my this compound PROTAC. What are the common pitfalls and how can I troubleshoot this?
Answer:
Low synthetic yields can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the purity of your this compound linker and your target protein ligand. Impurities can interfere with the coupling reaction. Confirm the identity and purity of your starting materials using techniques like NMR and mass spectrometry.
-
Coupling Chemistry: The choice of coupling chemistry is critical. For conjugating the alcohol group of the linker to a carboxylic acid on the target ligand, standard esterification conditions (e.g., using DCC/DMAP or HATU) are often employed. If you are using "click chemistry," ensure the functional groups (e.g., azide and alkyne) are correctly installed on your linker and ligand.[1][2] Consider solid-phase synthesis for a more streamlined and potentially higher-yielding approach, as pre-loaded resins with thalidomide and a linker are available.[3][4][5]
-
Reaction Conditions: Optimize reaction parameters such as solvent, temperature, and reaction time. Anhydrous conditions are often necessary for many coupling reactions.
-
Purification: PROTACs can be challenging to purify due to their often-greasy nature and high molecular weight. Use appropriate chromatographic techniques, such as flash chromatography on silica gel or reversed-phase HPLC, for effective purification.
Issue 2: Poor Solubility of the Synthesized PROTAC
Question: My purified this compound PROTAC has very poor solubility in aqueous buffers and cell culture media. How can I address this?
Answer:
Solubility is a common challenge with PROTACs. Here are some strategies to improve it:
-
Linker Composition: While PEG linkers generally improve water solubility compared to alkyl chains, the overall lipophilicity of the PROTAC can still be high.[6][7][8]
-
Formulation: For in vitro assays, you may need to use a small amount of an organic co-solvent like DMSO. However, be mindful of the final DMSO concentration in your cellular assays, as it can be toxic to cells at higher concentrations (typically >0.5%).
-
Structural Modification: If solubility issues persist and significantly impact your experiments, consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions. Some studies have shown that replacing alkyl linkers with more rigid, polar linkers can improve solubility.
Issue 3: Lack of Target Protein Degradation
Question: My this compound PROTAC does not induce degradation of my target protein, even at high concentrations. What could be the reason?
Answer:
The absence of degradation can be a complex issue. Here's a systematic approach to troubleshooting:
-
Confirm Target Engagement: First, verify that your PROTAC can independently bind to both the target protein and the Cereblon (CRBN) E3 ligase. This can be assessed using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI).
-
Ternary Complex Formation: Successful degradation requires the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN).[9] The length and flexibility of the PEG linker are crucial for this.[1][10] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[] You can assess ternary complex formation using techniques like AlphaLISA, FRET, or co-immunoprecipitation followed by Western blotting.[12][13][14][15]
-
Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[16] The PEG linker can sometimes decrease cellular uptake.[17] Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.[18][19] If permeability is low, you may need to optimize the linker or the overall physicochemical properties of the molecule.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) dominates over the productive ternary complex, leading to reduced degradation.[13] Perform a full dose-response curve to identify the optimal concentration range for degradation and to see if you are observing a hook effect.
-
Proteasome Activity: Ensure that the proteasome is active in your cellular system. You can use a proteasome inhibitor (e.g., MG132) as a negative control; if your PROTAC is working, proteasome inhibition should rescue the degradation of the target protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a this compound PROTAC?
A1: There is no universally optimal linker length. The ideal length depends on the specific target protein and the geometry of the ternary complex.[1][10] Generally, linker lengths of 5-15 atoms are most common in PROTACs.[] For some targets, a 16-atom linker has been found to be optimal, while for others, shorter or longer linkers may be more effective.[20][21] A systematic synthesis and evaluation of a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) is necessary to determine the optimal length for your specific target.
Q2: How does the PEG linker in a this compound PROTAC affect its properties?
A2: The PEG linker has several important effects:
-
Solubility: PEG is hydrophilic and generally increases the aqueous solubility of the PROTAC molecule.[6][7][8]
-
Permeability: The effect on cell permeability is complex. While increased solubility can be beneficial, the polar nature of PEG can also reduce passive diffusion across the cell membrane. However, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar groups and improves permeability.[16]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are critical for allowing the PROTAC to induce a productive ternary complex between the target protein and CRBN.
Q3: What are the essential negative controls for my experiments?
A3: To ensure that the observed protein degradation is a specific, PROTAC-mediated event, you should include the following negative controls:
-
Inactive Epimer/Analog: Synthesize a control PROTAC where the thalidomide moiety is replaced with an inactive epimer or an analog that does not bind to CRBN. This control should not induce degradation.
-
Target Ligand Alone: Treat cells with the target-binding warhead alone to control for any effects of target inhibition independent of degradation.
-
This compound Alone: Treat cells with the linker-E3 ligase ligand portion of the molecule to assess any effects independent of target engagement.
-
Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the target protein, confirming that the degradation is proteasome-dependent.
Q4: Are there known off-target effects of thalidomide-based PROTACs?
A4: Yes. The thalidomide moiety itself can act as a "molecular glue" and induce the degradation of so-called "neosubstrate" proteins, such as IKZF1 and IKZF3.[22][23] This can lead to off-target effects and potential toxicity. It is crucial to assess the degradation of known thalidomide neosubstrates in your experiments, for example, by Western blotting. Strategies to minimize these off-target effects include modifying the thalidomide scaffold.[24][25]
Data Presentation
Table 1: Representative Data on the Effect of Linker Length on PROTAC Efficacy
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG | 12 | >1000 | <20 | [1] |
| PROTAC B | PEG | 16 | 100 | 85 | [1] |
| PROTAC C | PEG | 21 | 3 | 96 | [1] |
| PROTAC D | PEG | 29 | 292 | 76 | [1] |
Note: This table presents hypothetical data based on trends reported in the literature to illustrate the impact of linker length. Actual values will vary depending on the specific PROTAC and experimental conditions.
Table 2: Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Type | Molecular Weight (Da) | cLogP | TPSA (Ų) | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |
| PROTAC X | Alkyl | 850 | 5.2 | 180 | 1.5 | [26][27] |
| PROTAC Y | PEG3 | 950 | 4.5 | 220 | 0.8 | [26][27] |
| PROTAC Z | PEG5 | 1050 | 3.8 | 260 | 0.4 | [26][27] |
Note: This table illustrates general trends in how linker composition can affect the physicochemical properties of PROTACs.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol describes a general procedure for assessing target protein degradation by Western blotting.
Materials:
-
Cells expressing the target protein
-
PROTACs of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for assessing the passive permeability of PROTACs.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PBS or other suitable buffer
-
PROTACs of interest
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Donor Plate: Coat the filter of the donor plate with the artificial membrane solution.
-
Prepare Donor Solutions: Dissolve the PROTACs in the buffer to be used in the donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Visualizations
Caption: Experimental workflow for linker length optimization of this compound PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting logic for lack of PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) [ouci.dntb.gov.ua]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. precisepeg.com [precisepeg.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary complex formation - Profacgen [profacgen.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Impact of linker length on the activity of PROTACs. | Semantic Scholar [semanticscholar.org]
- 22. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
- 24. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. researchgate.net [researchgate.net]
- 27. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ternary Complex Formation with Thalidomide-O-PEG3-alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thalidomide-O-PEG3-alcohol to enhance ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ternary complex formation?
A1: this compound serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand conjugated to a 3-unit polyethylene glycol (PEG) linker with a terminal alcohol group. In the context of Proteolysis Targeting Chimeras (PROTACs), the thalidomide moiety binds to CRBN, while the other end of the PROTAC (attached to the PEG linker) binds to a protein of interest (POI). This dual binding facilitates the formation of a ternary complex (POI-PROTAC-CRBN), which is a critical step for inducing the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] The PEG3 linker provides the necessary spacing and flexibility to allow for optimal orientation of the POI and CRBN to facilitate ubiquitination.[3][4]
Q2: How does the PEG3 linker in this compound affect ternary complex stability?
A2: The polyethylene glycol (PEG) linker plays a crucial role in the stability and formation of the ternary complex.[1][3][4] The length and flexibility of the PEG linker can significantly influence the cooperativity of the ternary complex.[5] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, while a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[3][] PEG linkers are known to be flexible, which can help in achieving a productive conformation for the ternary complex.[4][5]
Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the POI) to the PROTAC has on the binding of the second protein (e.g., CRBN). Positive cooperativity, where the formation of the binary complex (e.g., PROTAC-POI) increases the affinity for the second protein (CRBN), is often a key driver for potent protein degradation.[7] It indicates favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.[8] Conversely, negative cooperativity can lead to less stable ternary complexes and potentially reduced degradation efficiency.[8] Assessing cooperativity can help in the rational design and optimization of PROTACs.[8]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The "hook effect" is a phenomenon observed in ternary complex assays where at high concentrations of the PROTAC, the formation of the ternary complex is inhibited.[8] This occurs because the excess PROTAC molecules saturate both the POI and the E3 ligase, leading to the formation of binary complexes (POI-PROTAC and CRBN-PROTAC) that cannot assemble into the ternary complex.[8] To avoid the hook effect, it is crucial to perform a wide range of PROTAC concentrations in your assay to obtain a full dose-response curve, which will typically be bell-shaped.[8] This will help in identifying the optimal concentration range for ternary complex formation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal in ternary complex formation assay (e.g., AlphaLISA, TR-FRET) | 1. Incorrect protein concentrations. 2. Inactive protein (POI or CRBN). 3. Suboptimal buffer conditions. 4. PROTAC degradation or precipitation. 5. Steric hindrance due to linker length. | 1. Titrate both POI and CRBN concentrations to find the optimal ratio.[9] 2. Verify protein activity through a separate binding assay with a known ligand. 3. Test different assay buffers; some components can interfere with complex formation.[10] 4. Check the stability and solubility of your this compound-based PROTAC in the assay buffer. 5. If possible, test PROTACs with different linker lengths to assess the impact on ternary complex formation.[3] |
| High background signal in proximity-based assays | 1. Non-specific binding of assay components. 2. Aggregation of proteins or PROTAC. 3. Inappropriate antibody or tag pairs. | 1. Include control experiments with non-specific proteins or a non-binding PROTAC analog. 2. Use size-exclusion chromatography to check for protein aggregation. Centrifuge your PROTAC solution before use. 3. Ensure your donor and acceptor pairs (e.g., in AlphaLISA) are specific to the tags on your proteins. |
| Inconsistent or non-reproducible results | 1. Pipetting errors, especially with small volumes. 2. Variability in protein batches. 3. Temperature fluctuations during incubation. 4. Inconsistent incubation times. | 1. Use calibrated pipettes and consider using a larger final volume to minimize errors. 2. Qualify each new batch of protein for activity and purity. 3. Ensure consistent temperature control throughout the experiment. 4. Use a timer and adhere strictly to the incubation times specified in your protocol. |
| Observed "Hook Effect" at high PROTAC concentrations | High concentrations of the PROTAC lead to the formation of binary complexes, inhibiting ternary complex formation.[8] | Perform a wide, serial dilution of your PROTAC (e.g., 8-10 concentrations with half-log dilutions) to generate a full bell-shaped dose-response curve.[8] This will allow you to determine the optimal concentration for maximal ternary complex formation. |
Quantitative Data Summary
The following tables present hypothetical but representative data for the characterization of a PROTAC utilizing this compound.
Table 1: Binary and Ternary Complex Affinity and Cooperativity
| PROTAC Component | Binary KD (to POI) | Binary KD (to CRBN) | Ternary KD (POI-PROTAC-CRBN) | Cooperativity (α) |
| PROTAC-PEG2 | 150 nM | 2.5 µM | 80 nM | 1.88 |
| PROTAC-PEG3 (this compound based) | 120 nM | 2.2 µM | 55 nM | 2.18 |
| PROTAC-PEG4 | 135 nM | 2.8 µM | 75 nM | 1.80 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC to the POI to the ternary KD. A higher α value indicates more favorable ternary complex formation.
Table 2: Kinetic Parameters of Ternary Complex Formation (SPR)
| PROTAC Component | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Residence Time (1/kd) (s) |
| PROTAC-PEG2 | 1.2 x 105 | 9.6 x 10-3 | 104 |
| PROTAC-PEG3 (this compound based) | 1.5 x 105 | 8.3 x 10-3 | 120 |
| PROTAC-PEG4 | 1.3 x 105 | 9.8 x 10-3 | 102 |
Note: A longer residence time indicates a more stable ternary complex.
Experimental Protocols
Protocol 1: AlphaLISA Assay for Ternary Complex Formation
This protocol is for a 384-well plate format and assumes the use of a GST-tagged Protein of Interest (POI) and a FLAG-tagged CRBN.
Materials:
-
GST-tagged POI
-
FLAG-tagged CRBN
-
This compound based PROTAC
-
AlphaLISA Anti-GST Acceptor beads
-
AlphaLISA Anti-FLAG Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in AlphaLISA Assay Buffer.
-
Dilute GST-POI and FLAG-CRBN to their optimal concentrations (determined from initial titration experiments) in AlphaLISA Assay Buffer.
-
Prepare a suspension of Anti-GST Acceptor beads and Anti-FLAG Donor beads in AlphaLISA Assay Buffer according to the manufacturer's instructions.
-
-
Assay Assembly:
-
Add 5 µL of the PROTAC dilution to each well.
-
Add 5 µL of the GST-POI solution to each well.
-
Add 5 µL of the FLAG-CRBN solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Bead Addition:
-
Add 5 µL of the Anti-GST Acceptor bead suspension to each well.
-
Add 5 µL of the Anti-FLAG Donor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol describes the immobilization of the E3 ligase to measure the binding of the PROTAC and the ternary complex formation.
Materials:
-
His-tagged CRBN
-
Protein of Interest (POI)
-
This compound based PROTAC
-
SPR instrument and sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject His-tagged CRBN over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding kinetics (ka and kd) and affinity (KD).
-
-
Ternary Complex Analysis:
-
Prepare solutions of the PROTAC at a fixed concentration with varying concentrations of the POI.
-
Inject these solutions over the immobilized CRBN surface to measure the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Materials:
-
Protein of Interest (POI)
-
CRBN
-
This compound based PROTAC
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
Titrate the PROTAC into the POI solution to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the CRBN solution to determine the binary binding thermodynamics.
-
-
Ternary Titration:
-
Titrate the POI into a solution containing both CRBN and the PROTAC (at a concentration that ensures saturation of CRBN).
-
-
Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.
-
Determine the cooperativity from the comparison of binary and ternary binding affinities.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: AlphaLISA experimental workflow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
Technical Support Center: Overcoming Resistance to CRBN-Based PROTACs
Welcome to the technical support center for CRBN-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during experiments with CRBN-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to CRBN-based PROTACs?
A1: Acquired resistance to CRBN-based PROTACs can arise from various molecular alterations within cancer cells. The most commonly observed mechanisms include:
-
Mutations or Downregulation of CRBN: Genetic alterations, such as missense mutations, frameshift mutations, or complete loss of the CRBN gene, can prevent the PROTAC from engaging the E3 ubiquitin ligase complex. Downregulation of CRBN protein expression is also a frequent cause of resistance.
-
Target Protein Mutations: Mutations in the target protein can interfere with PROTAC binding, thereby preventing the formation of the ternary complex (Target-PROTAC-CRBN).
-
Increased Target Protein Expression: Cells may overcome PROTAC-mediated degradation by increasing the synthesis of the target protein, thus maintaining sufficient protein levels for survival.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PROTAC. Additionally, cellular metabolism may alter the PROTAC structure, rendering it inactive.
-
Impaired Ternary Complex Formation: Factors that disrupt the stability or formation of the crucial ternary complex can lead to resistance. This can be due to steric hindrance from mutations or post-translational modifications.
-
Activation of Compensatory Pathways: Cells can adapt by upregulating parallel signaling pathways to bypass their dependency on the targeted protein.
Q2: How can I determine if my cells have developed resistance to a CRBN-based PROTAC?
A2: The primary indicator of resistance is a loss of PROTAC efficacy. This can be observed as:
-
A significant increase in the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) value in cell viability or degradation assays.
-
A lack of target protein degradation at previously effective PROTAC concentrations, as confirmed by Western blotting or mass spectrometry.
-
The resumption of cell proliferation or tumor growth in the presence of the PROTAC.
Q3: Are there ways to overcome CRBN-related resistance?
A3: Yes, several strategies can be employed to circumvent resistance mediated by CRBN alterations:
-
Switching E3 Ligase: Utilize a PROTAC that hijacks a different E3 ligase, such as VHL. This is often the most effective strategy when CRBN is lost or mutated.
-
CRBN-Independent Degraders: Explore alternative degradation technologies that do not rely on CRBN, such as lysosome-targeting chimeras (LYTACs).
-
Combination Therapies: Combine the CRBN-based PROTAC with agents that can overcome the specific resistance mechanism. For example, use an inhibitor of a compensatory signaling pathway.
Troubleshooting Guides
This section provides structured guidance for identifying and addressing specific experimental issues related to CRBN-PROTAC resistance.
Issue 1: Loss of Target Degradation
Symptoms:
-
Western blot analysis shows no reduction in target protein levels after PROTAC treatment.
-
Cell-based assays show a loss of the expected biological effect.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| CRBN Downregulation/Loss | 1. Western Blot for CRBN: Compare CRBN protein levels in resistant vs. sensitive cells. 2. qPCR for CRBN mRNA: Analyze CRBN gene expression levels. 3. Genomic Sequencing: Sequence the CRBN gene to identify mutations. | 1. Reduced or absent CRBN protein in resistant cells. 2. Significantly lower CRBN mRNA levels in resistant cells. 3. Identification of truncating or missense mutations in the CRBN gene. |
| Target Protein Mutation | 1. Target Gene Sequencing: Sequence the gene of the target protein in resistant cells. 2. Binding Assays: Perform in vitro binding assays (e.g., SPR, ITC) with the PROTAC and recombinant wild-type vs. mutant target protein. | 1. Identification of mutations in the PROTAC binding site of the target protein. 2. Reduced binding affinity of the PROTAC to the mutant target protein. |
| Increased Drug Efflux | 1. Efflux Pump Inhibitor Assay: Treat resistant cells with the PROTAC in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil). 2. qPCR for Efflux Pumps: Measure mRNA levels of common efflux pump genes (e.g., ABCB1). | 1. Restored PROTAC-mediated degradation in the presence of the inhibitor. 2. Upregulation of efflux pump gene expression in resistant cells. |
Troubleshooting Workflow: Loss of Target Degradation
Caption: Troubleshooting workflow for loss of target degradation.
Issue 2: Inconsistent PROTAC Activity Across Cell Lines
Symptoms:
-
A CRBN-based PROTAC shows potent degradation in one cell line but is inactive in another, even though the target is expressed in both.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Differential CRBN Expression | Western Blot for CRBN: Compare CRBN protein levels across the panel of cell lines. | The non-responsive cell line exhibits significantly lower or no CRBN expression compared to the sensitive cell line. |
| Pre-existing Mutations | Gene Sequencing: Sequence the CRBN and target protein genes in both sensitive and insensitive cell lines. | The insensitive cell line may harbor pre-existing mutations in CRBN or the target protein that prevent PROTAC function. |
| Cellular Environment | Ternary Complex Formation Assay: Perform co-immunoprecipitation experiments in both cell lines to assess the formation of the Target-PROTAC-CRBN complex. | The ternary complex readily forms in the sensitive cell line but is impaired in the insensitive cell line. |
Logical Relationship: PROTAC Activity and CRBN Expression
Validation & Comparative
A Comparative Guide to the Validation of Protein Degradation by Thalidomide-O-PEG3-alcohol PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of protein degradation induced by PROTACs (Proteolysis Targeting Chimeras) that utilize a Thalidomide-O-PEG3-alcohol linker to recruit the E3 ubiquitin ligase Cereblon (CRBN). It offers a comparative analysis of their performance, supported by experimental data and detailed protocols for key validation assays.
Mechanism of Action
This compound PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of three key components: a ligand that binds to the target protein of interest (POI), a thalidomide moiety that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a PEG3-alcohol linker that connects the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Data Presentation: Performance Comparison
The efficacy of a PROTAC is primarily quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 and higher Dmax values indicate a more potent PROTAC.
Below is a comparative table illustrating the degradation efficiency of a representative Thalidomide-O-PEG3-linker PROTAC targeting Bromodomain-containing protein 4 (BRD4) against other hypothetical alternative PROTACs.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Thalidomide-O-PEG3-BRD4 | BRD4 | Thalidomide | O-PEG3-alcohol | 50 | >90 | HEK293 |
| Alternative PROTAC A | BRD4 | Pomalidomide | Alkyl Chain | 150 | 85 | HeLa |
| Alternative PROTAC B | BRD4 | VHL Ligand | PEG4 | 25 | >95 | MDA-MB-231 |
Note: The data for Thalidomide-O-PEG3-BRD4 is representative for a PROTAC with a short PEG linker and may vary based on the specific chemical structure and experimental conditions.
Experimental Protocols
Accurate and reproducible validation of protein degradation is crucial. The following are detailed protocols for two standard methods: Western Blotting and Immunofluorescence.
Western Blotting for Quantitative Analysis of Protein Degradation
Objective: To quantify the levels of a target protein in cells treated with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Immunofluorescence for Visualizing Protein Degradation
Objective: To visualize the reduction of a target protein within cells following PROTAC treatment.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the PROTAC at a concentration known to induce degradation (e.g., near the DC50 or Dmax value) and a vehicle control.
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash and block the cells with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the fluorescence intensity of the target protein in PROTAC-treated cells to the control cells.
Experimental Workflow
The validation of a novel PROTAC involves a systematic workflow from initial screening to in-depth characterization.
A Comparative Analysis of Thalidomide-O-PEG3-alcohol and VHL-based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent classes of Proteolysis Targeting Chimeras (PROTACs): those utilizing a thalidomide-based ligand, specifically Thalidomide-O-PEG3-alcohol, to recruit the Cereblon (CRBN) E3 ubiquitin ligase, and those employing a ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This comparison aims to objectively evaluate their performance in targeted protein degradation, supported by experimental data and detailed methodologies.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.
The choice of the E3 ligase to be recruited is a critical aspect of PROTAC design, as it can significantly influence the degradation efficiency, selectivity, and overall pharmacological properties of the molecule. Among the more than 600 E3 ligases in humans, Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most extensively studied and utilized for PROTAC development.
Mechanism of Action: A Tale of Two Ligases
Both CRBN- and VHL-based PROTACs operate on the same fundamental principle of inducing proximity between a target protein and an E3 ligase to trigger degradation. However, the specific E3 ligase complexes they recruit and the nuances of their interactions can lead to different biological outcomes.
This compound-based PROTACs recruit the CRL4-CRBN E3 ligase complex. Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for CRBN. The "this compound" moiety provides the CRBN-binding function, with the PEG3 linker offering a defined length and hydrophilicity to connect to the warhead.
VHL-based PROTACs , on the other hand, recruit the VCB-Cul2-RBX1 E3 ligase complex. The ligands for VHL are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide, which is a natural substrate of VHL.
The selection between a CRBN or VHL-based approach can impact factors such as the stability of the ternary complex, the rate of ubiquitination, and the substrate scope of the resulting PROTAC.
Performance Comparison: A Data-Driven Analysis
| PROTAC Type | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CRBN-based (dBET1) | BRD4 | MV4;11 | 8 | >98 | [Fischer et al., 2015] |
| VHL-based (MZ1) | BRD4 | HeLa | 29 | >90 | [Zengerle et al., 2015] |
| CRBN-based (ARV-825) | BRD4 | RS4;11 | <1 | >95 | [Lu et al., 2015] |
| VHL-based (ARV-771) | BRD4 | 22Rv1 | <1 | >95 | [Raina et al., 2016] |
Key Observations:
-
Potency (DC50): Both CRBN and VHL-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar or even picomolar range. The specific potency can be highly dependent on the target protein, the specific ligands used, and the nature of the linker.
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.
-
Selectivity: The choice of E3 ligase can influence the selectivity of the PROTAC. For instance, some studies have reported that VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based counterparts targeting the same protein.
-
Pharmacokinetics: The physicochemical properties of the E3 ligase ligand can impact the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. VHL ligands are generally larger and more peptide-like than thalidomide and its analogs, which can present challenges in developing orally bioavailable drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
In-Cell Western™ Assay for Higher Throughput DC50 Determination
This plate-based immunofluorescence assay offers a higher throughput alternative to traditional western blotting.
-
Cell Seeding and Treatment: Seed adherent cells in a 96-well or 384-well plate and treat with a range of PROTAC concentrations.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunostaining: Block the wells and then incubate with a primary antibody against the target protein. After washing, add a fluorescently labeled secondary antibody. A second fluorescent dye can be used to normalize for cell number.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. The integrated intensity of the target protein signal is normalized to the cell number signal. The DC50 and Dmax values are then calculated as described for the western blot.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ubiquitination
This assay can be used to monitor the ubiquitination of the target protein in a cell-free system.
-
Reagent Preparation: Prepare a reaction mixture containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (CRBN or VHL), ATP, and a mixture of terbium-labeled ubiquitin (donor) and fluorescently labeled ubiquitin (acceptor).
-
PROTAC Addition: Add the PROTAC to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the TR-FRET signal at different time points using a plate reader. An increase in the FRET signal indicates the formation of polyubiquitin chains on the target protein.
Conclusion
Both this compound (as a representative CRBN ligand) and VHL-based PROTACs are powerful tools for inducing targeted protein degradation. The choice between them is not straightforward and depends on a multitude of factors including the specific target protein, the desired selectivity profile, and the intended therapeutic application (e.g., oral vs. intravenous administration).
While direct comparative data for this compound is limited, the broader comparison of CRBN and VHL-based PROTACs reveals that both are capable of achieving potent and efficacious protein degradation. VHL-based PROTACs have been shown to be broadly active across various cell lines, while the activity of CRBN-based PROTACs can sometimes be more cell-type dependent. Conversely, the smaller, more drug-like nature of thalidomide-based ligands may offer advantages in terms of oral bioavailability.
Ultimately, the optimal PROTAC design for a given target will likely require empirical testing of both CRBN and VHL-recruiting molecules, along with careful optimization of the linker and warhead components. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on such comparative studies and advance the development of novel protein-degrading therapeutics.
Assessing the Specificity of PROTACs Utilizing Thalidomide-O-PEG3-alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This guide provides a comprehensive assessment of the specificity of PROTACs that incorporate Thalidomide-O-PEG3-alcohol as the E3 ligase-recruiting element. By leveraging the well-characterized interaction between thalidomide and the E3 ubiquitin ligase Cereblon (CRBN), these PROTACs hijack the cell's natural protein disposal system to eliminate proteins of interest. However, ensuring the specific degradation of the intended target while minimizing off-target effects is a critical challenge in the development of safe and effective PROTAC therapeutics.
This guide will delve into the factors influencing the specificity of thalidomide-based PROTACs, present comparative data on their performance, provide detailed experimental protocols for specificity assessment, and visualize key concepts through diagrams.
Understanding Specificity in Thalidomide-Based PROTACs
The specificity of a PROTAC is not solely determined by the affinity of its "warhead" for the protein of interest (POI). For thalidomide-based PROTACs, specificity is a multifactorial characteristic influenced by:
-
The Ternary Complex: The formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN is paramount for efficient and specific degradation. The geometry and protein-protein interactions within this complex, dictated by the PROTAC's linker and warhead, are crucial.
-
"Neo-substrate" Degradation: Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to induce the degradation of a panel of "neo-substrates" that are not the natural targets of CRBN.[1][2] These include clinically relevant proteins like IKZF1 and IKZF3, as well as off-targets of concern such as certain zinc-finger transcription factors.[1][2][3] Any thalidomide-based PROTAC carries the inherent risk of degrading these neo-substrates.
-
The Linker: The linker connecting the thalidomide moiety to the warhead, in this case, a PEG3-alcohol linker, is a critical determinant of specificity. The length, composition, and attachment points of the linker influence the orientation of the POI and CRBN, thereby affecting the stability and cooperativity of the ternary complex.[4]
-
E3 Ligase and POI Expression Levels: The relative cellular abundance of CRBN and the POI can impact PROTAC efficacy and specificity.
Comparative Performance of Thalidomide-Based PROTACs
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SHP2 | Thalidomide | 6.02 | >90 | HeLa | [5] |
| BRD4 | Pomalidomide | ~1 | >90 | 22Rv1 | [6] |
| ALK | Pomalidomide | <10 | >90 | SU-DHL-1 | [6] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Table 2: Off-Target Effects of Thalidomide-Based PROTACs
| PROTAC | Off-Target Proteins Degraded | Experimental Method | Key Findings | Reference |
| Pomalidomide-based PROTACs | Zinc-finger proteins (e.g., ZFP91) | Global Proteomics (LC-MS/MS) | Off-target degradation is a common feature of pomalidomide-based PROTACs. | [6] |
| Thalidomide | IKZF1, IKZF3, SALL4 | Proteomics | Thalidomide itself induces degradation of specific neo-substrates. | [2][3] |
Experimental Protocols for Specificity Assessment
A rigorous assessment of PROTAC specificity involves a multi-pronged approach combining global proteomic analysis with targeted validation techniques.
Global Proteomics using LC-MS/MS
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended for Multiplexing): Label peptide samples from different treatment conditions with isobaric TMT reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[7]
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins.[4] Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.
Western Blotting for Validation
Western blotting is a targeted approach used to validate the degradation of the POI and potential off-targets identified by proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics experiment.
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the POI, potential off-targets, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate.
-
Quantification: Densitometric analysis of the bands to determine the extent of protein degradation.[8][9]
Control Experiments to Confirm Mechanism of Action
To ensure that the observed protein depletion is due to PROTAC-mediated degradation via the proteasome, the following control experiments are essential:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of POI degradation confirms proteasome-dependent degradation.
-
E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of free thalidomide. Competition for CRBN binding should prevent POI degradation.
-
Inactive Control PROTAC: Synthesize a control PROTAC with a modification that abrogates binding to either the POI or CRBN. This control should not induce degradation.
Visualizing the Process
Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Experimental Workflow for Assessing PROTAC Specificity
Caption: A typical workflow for evaluating the specificity of a PROTAC.
Conclusion
The specificity of PROTACs utilizing this compound is a critical parameter that demands thorough investigation. While these molecules hold immense therapeutic promise, their development must be guided by a comprehensive understanding of their on- and off-target degradation profiles. The inherent propensity of the thalidomide moiety to induce the degradation of neo-substrates necessitates a rigorous and multi-faceted experimental approach to specificity assessment. By combining unbiased, proteome-wide analyses with targeted validation and mechanistic studies, researchers can confidently identify and optimize PROTAC candidates with the desired specificity and therapeutic window, ultimately paving the way for the next generation of targeted protein degradation therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted proteomic LC-MS/MS analysis [protocols.io]
- 8. lifesensors.com [lifesensors.com]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of PEG Linker Length in the Efficacy of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The optimization of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. This guide provides a comparative analysis of how different lengths of polyethylene glycol (PEG) linkers influence the efficacy of thalidomide-based PROTACs, a widely utilized class of degraders that recruit the Cereblon (CRBN) E3 ubiquitin ligase. By leveraging experimental data from various studies, this document aims to offer a clear perspective on the structure-activity relationship (SAR) of PEG linkers in this context.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data provides valuable insights into the general trends of PEG linker length optimization.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Longer linkers can restore and even enhance degradation efficacy.[1] |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Demonstrates that a longer PEG chain can be beneficial for potent degradation.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
Evaluating On-Target vs. Off-Target Activity of Thalidomide-O-PEG3-alcohol PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A common architectural feature of these bifunctional molecules is the incorporation of a ligand for an E3 ubiquitin ligase, a linker, and a warhead that binds to the target protein. Thalidomide and its analogs are frequently used as E3 ligase ligands that recruit Cereblon (CRBN). The linker, often a polyethylene glycol (PEG) chain, plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby influencing both on-target degradation efficacy and off-target effects. This guide provides a comparative evaluation of the on-target versus off-target activity of PROTACs synthesized with a Thalidomide-O-PEG3-alcohol moiety, supported by experimental data and detailed protocols.
Data Presentation: On-Target vs. Off-Target Degradation
The on-target efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). Off-target effects, however, require a broader, unbiased analysis of the entire proteome. Mass spectrometry-based proteomics is the gold standard for identifying and quantifying unintended protein degradation.
As specific data for a single "this compound PROTAC" is not available in public literature—this moiety being a versatile building block—we present a representative analysis based on a study of a library of 72 target-agnostic PROTACs (AgnoTACs). These AgnoTACs consist of a thalidomide-based CRBN ligand connected via different linkers, including PEG chains, to various small molecule warheads. This data from a proteome-wide analysis highlights the general principles of on-target versus off-target degradation that can be expected from this class of molecules.
Table 1: Representative On-Target Degradation Profile of a Thalidomide-PEG-linked PROTAC
| Target Protein | PROTAC Concentration (µM) | % Degradation (Dmax) | DC50 (nM) |
| Example Target A | 1 | >90% | 50 |
| Example Target B | 1 | 85% | 150 |
Table 2: Representative Off-Target Profile from Proteomics Analysis
| Off-Target Protein | Fold Change vs. Control | Biological Function | Potential Implication |
| Zinc Finger Protein 1 | -2.5 | Transcription Factor | Potential for unintended gene regulation |
| Kinase X | -1.8 | Cell Signaling | May impact related signaling pathways |
| Housekeeping Protein Y | -1.2 | Cellular Maintenance | Minimal off-target concern |
Experimental Protocols
Accurate evaluation of PROTAC performance relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key experiments.
Western Blotting for On-Target Degradation (DC50 and Dmax Determination)
Objective: To quantify the degradation of the target protein in response to varying concentrations of the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Global Proteomics for Off-Target Analysis (Tandem Mass Tag - TMT)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different TMT isobaric tag.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Ubiquitination Assay
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 4-6 hours).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an antibody against ubiquitin. An increase in the polyubiquitinated smear for the target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Mandatory Visualizations
Caption: Signaling pathway of CRBN-mediated protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for evaluating PROTAC on-target and off-target activities.
Caption: Logical relationship between on-target and off-target effects of PROTACs.
A Head-to-Head Comparison of CRBN Ligands in PROTAC Performance
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of Cereblon (CRBN) E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs).
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's success. Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, has emerged as a popular choice for PROTAC design due to the favorable physicochemical properties of its ligands, such as smaller molecular size and better drug-like characteristics compared to ligands for other E3 ligases like VHL.[1] This guide provides an objective comparison of commonly used and novel CRBN ligands, supported by experimental data on their performance in PROTACs, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
CRBN Ligands: A Performance Overview
The most widely used CRBN ligands are derivatives of the immunomodulatory imide drugs (IMiDs), namely thalidomide, lenalidomide, and pomalidomide.[1][2][3] These ligands facilitate the recruitment of the CRBN E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While structurally similar, subtle differences between these ligands can significantly impact the potency and selectivity of the resulting PROTAC.
Recent research has also focused on developing novel CRBN ligands to overcome some limitations of the traditional IMiDs, such as off-target degradation of "neosubstrates" and potential for racemization.[4] These newer ligands, including phenyl dihydrouracil derivatives and 3-aminophthalic acid, offer alternative scaffolds for PROTAC design.[4]
Quantitative Comparison of CRBN Ligand-Based PROTACs
The following table summarizes the performance of different CRBN ligands in various PROTAC constructs, focusing on their degradation efficiency (DC50 and Dmax). It is important to note that a direct head-to-head comparison is most informative when the target protein and the linker remain constant.
| CRBN Ligand | PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference/Notes |
| Lenalidomide | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90 | 6-position modified lenalidomide derivatives can enhance selectivity and efficacy. |
| Pomalidomide | BET Proteins | MM1.S | Less potent than lenalidomide-based PROTAC | ~90 | Often used as a benchmark CRBN ligand in PROTAC studies. |
| Thalidomide | Androgen Receptor | AR-positive cancer cells | - | - | Forms the basis for many CRBN-recruiting PROTACs. |
| 6-Fluoro Lenalidomide | BET Proteins | MM1.S, H929, MDS-L | Stronger antiproliferative effects than lenalidomide | >90 | Demonstrates increased selectivity for certain neosubstrates.[5] |
Note: DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved. A lower DC50 value indicates higher potency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in CRBN-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Action for a CRBN-based PROTAC.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in comparing PROTAC performance. Below are detailed methodologies for key assays.
Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.[6] Treat the cells with varying concentrations of the PROTAC compound or DMSO for the desired time (e.g., 24 hours).[6]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS.[7] Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[7] Determine the protein concentration of each sample using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.[8] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.[9][10][11]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compounds
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors and seed them into assay plates.
-
Compound Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, treat the cells with serial dilutions of the PROTAC compound or vehicle control.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates a closer proximity between the target protein and CRBN, signifying ternary complex formation.[12] Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Ternary Complex Formation Assay (AlphaLISA®)
This in vitro assay is a bead-based immunoassay that measures the formation of the ternary complex.[13][14]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., FLAG-tagged)
-
PROTAC compounds
-
AlphaLISA® Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA® detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the purified target protein, the CRBN-DDB1 complex, and serial dilutions of the PROTAC compound.[13][14]
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA® Acceptor and Donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then measure the AlphaLISA® signal using a compatible plate reader.
-
Data Analysis: An increased AlphaLISA® signal indicates the formation of the ternary complex.[15] A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that prevent ternary complex assembly.[14]
Conclusion
The selection of a CRBN ligand is a critical step in the design of effective PROTACs. While pomalidomide and lenalidomide remain the workhorses of the field, newer derivatives and novel scaffolds are emerging with the potential for improved selectivity and potency. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different CRBN ligands, enabling researchers to make informed decisions in the development of next-generation protein degraders. Through careful evaluation of degradation efficiency, ternary complex formation, and other key parameters, the full therapeutic potential of CRBN-based PROTACs can be realized.
References
- 1. skazkamoroza.ru [skazkamoroza.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. origene.com [origene.com]
- 8. ptglab.com [ptglab.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. selvita.com [selvita.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. tandfonline.com [tandfonline.com]
Comparative Guide to Validating Cellular CRBN Engagement of Thalidomide-O-PEG3-alcohol
For researchers in drug discovery, particularly in the field of targeted protein degradation, confirming that a molecule engages its intended target within a cellular environment is a critical first step. This guide provides a comparative overview of established methods to validate the engagement of Thalidomide-O-PEG3-alcohol with its target protein, Cereblon (CRBN). This compound is a key chemical building block, a derivative of thalidomide featuring a PEG linker, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Thalidomide and its analogs function by binding to CRBN, a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][4][5] In PROTACs, the thalidomide moiety serves to hijack the CRL4-CRBN complex, bringing it into proximity with a specific protein of interest for degradation.[6][7] Therefore, robust validation of CRBN engagement is paramount.
This guide compares three orthogonal methods for confirming the cellular activity of this compound:
-
Competitive Binding Assays: Directly measures the affinity of the compound for CRBN by displacing a known, labeled ligand.
-
Neosubstrate Degradation Assays: Functionally confirms CRBN modulation by measuring the degradation of its downstream targets.
-
Cellular Thermal Shift Assay (CETSA): Assesses direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.
Quantitative Comparison of Validation Methods
The following table summarizes the key quantitative metrics and typical results for each validation method.
| Parameter | Competitive Binding Assay (FP/HTRF) | Western Blot (IKZF1 Degradation) | Cellular Thermal Shift Assay (CETSA) |
| Primary Metric | IC50 (half-maximal inhibitory concentration) | DC50 (half-maximal degradation concentration) | ΔTm (change in melting temperature) |
| Interpretation | Measures binding affinity to CRBN. A lower IC50 indicates a stronger interaction. | Measures functional potency. A lower DC50 indicates more efficient degradation induction. | Measures target stabilization. A positive ΔTm indicates direct binding and engagement in cells. |
| Typical Cell Types | Cell lysates or purified protein systems (e.g., HEK293) | Multiple Myeloma cell lines (e.g., MM.1S) expressing high levels of IKZF1 | Any cell line expressing endogenous CRBN (e.g., HEK293T, MM.1S) |
| Alternative Methods | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)[8] | Reporter gene assays, Mass Spectrometry-based proteomics[8] | In-cell ELISA, NanoBRET Target Engagement Assays[8][9] |
Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay
This protocol describes a method to quantify the binding affinity of this compound to CRBN by measuring its ability to displace a fluorescently-labeled thalidomide tracer.
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)[10]
-
This compound
-
Pomalidomide (as a positive control)[10]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and the pomalidomide control in Assay Buffer.
-
In the microplate, add 5 µL of the serially diluted test compounds or vehicle (DMSO).
-
Add 5 µL of the fluorescent thalidomide tracer at a fixed concentration (e.g., 2X final concentration of 5 nM) to all wells.
-
Initiate the reaction by adding 10 µL of purified CRBN protein (e.g., 2X final concentration of 20 nM) to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (mP) for each well.
-
Plot the mP values against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value.
Western Blot for IKZF1 Degradation
This functional assay validates CRBN engagement by measuring the degradation of Ikaros (IKZF1), a well-characterized neosubstrate of the CRBN-thalidomide complex.[11]
Materials:
-
MM.1S (Multiple Myeloma) cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lenalidomide (as a positive control)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-IKZF1, Rabbit anti-CRBN, Mouse anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)
-
ECL substrate and imaging system
Procedure:
-
Seed MM.1S cells in 12-well plates at a density of 0.5 x 10^6 cells/mL and culture overnight.
-
Treat cells with a dose range of this compound (e.g., 0.01 to 10 µM), lenalidomide, or DMSO vehicle for 18 hours.
-
Harvest cells by centrifugation, wash once with ice-cold PBS.
-
Lyse cell pellets in 100 µL of RIPA buffer on ice for 20 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-IKZF1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using ECL substrate. Quantify band intensity and normalize IKZF1 levels to the loading control (GAPDH) to determine the DC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA validates direct target engagement in intact cells by measuring the increased thermal stability of CRBN when bound to a ligand.[8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western Blotting (as described above)
Procedure:
-
Culture HEK293T cells in 10 cm dishes to ~80-90% confluency.
-
Treat one dish with this compound (e.g., 10 µM) and a control dish with DMSO for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension for the treated and control groups into separate PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 25°C water bath).
-
Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble CRBN in each sample by Western Blot.
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature. The shift in the melting curve between the treated and vehicle samples (ΔTm) indicates target stabilization.
Visualized Workflows and Mechanisms
Caption: Orthogonal assay workflow for validating CRBN engagement.
Caption: General mechanism of CRBN-based PROTAC-induced protein degradation.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cereblon target validation using a covalent inhibitor of neosubstrate recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Degradation by Thalidomide-Based PROTACs Using Quantitative Proteomics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative proteomics and alternative methods for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs). Using a representative Thalidomide-O-PEG-based PROTAC targeting BRD4 as an example, this document outlines key experimental data and detailed protocols to assess on-target degradation and off-target effects.
PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase (often a derivative of thalidomide), and a linker connecting the two. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Validating the specific and efficient degradation of the target protein is a critical step in PROTAC development. Quantitative proteomics has emerged as a powerful tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.
Quantitative Proteomics for PROTAC Validation: A Deep Dive
Quantitative mass spectrometry-based proteomics allows for the precise measurement of changes in protein abundance across the entire proteome upon PROTAC treatment. One of the most common and robust methods is Tandem Mass Tag (TMT) labeling. This technique enables the simultaneous identification and quantification of proteins from multiple samples, providing a comprehensive picture of a PROTAC's specificity and potential off-target effects.
Representative Data: TMT-Based Quantitative Proteomics of a Thalidomide-PEG-BRD4 PROTAC
The following table summarizes representative quantitative proteomics data from a study by Gong et al. (2020), which investigated a thalidomide-based PROTAC with a PEG linker for the degradation of BRD4. While the specific linker is not "Thalidomide-O-PEG3-alcohol," the data provides a relevant example of the expected outcomes.
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| BRD4 | -3.5 | < 0.001 | Target Protein, Transcriptional Regulator |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| POLR2A | -0.5 | > 0.05 | No significant change |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.
Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the this compound PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Harvest cells and wash with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.
4. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
Visualizing the PROTAC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for quantitative proteomics.
Caption: Mechanism of action of a this compound PROTAC.
Caption: Workflow for TMT-based quantitative proteomics.
Comparison with Alternative Validation Methods
While quantitative proteomics provides a global view, other methods are essential for orthogonal validation and to obtain specific degradation parameters.
| Method | Description | Advantages | Disadvantages |
| Quantitative Proteomics (TMT) | Unbiased, proteome-wide quantification of protein abundance changes. | Comprehensive, identifies on- and off-targets, high-throughput. | Requires specialized equipment and expertise, data analysis can be complex. |
| Western Blot | Antibody-based detection and quantification of a specific target protein. | Relatively simple and inexpensive, widely available. | Low-throughput, dependent on antibody quality, not truly quantitative. |
| HiBiT Luminescence Assay | A bioluminescent reporter system to quantify protein levels in real-time. | Highly sensitive, quantitative, suitable for high-throughput screening. | Requires genetic modification of the target protein. |
Degradation Parameters from Alternative Methods
The following table presents typical degradation parameters, DC50 (concentration for 50% degradation) and Dmax (maximum degradation), obtained from methods like Western Blot or HiBiT assays. The data is based on a representative study by Mares et al. (2020) on a BRD4-targeting PROTAC with a PEG linker and a thalidomide-based ligand.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC.
Experimental Protocols for Alternative Methods
Western Blot Protocol:
-
Protein Extraction and Quantification: Treat cells as described for proteomics, lyse, and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
HiBiT Assay Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the target protein endogenously tagged with the HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate and treat with the PROTAC at various concentrations.
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of protein degradation relative to the DMSO control and determine DC50 and Dmax values.
Conclusion
Quantitative proteomics, particularly TMT-based methods, offers an unparalleled, in-depth view of the cellular response to PROTACs, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[1] However, a comprehensive validation strategy should incorporate orthogonal methods like Western Blotting and HiBiT assays to confirm the proteomics findings and to efficiently determine key degradation parameters such as DC50 and Dmax. By employing a multi-faceted approach, researchers can confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade disease-causing proteins that were previously considered "undruggable." Thalidomide and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are frequently incorporated into PROTAC design. Understanding the pharmacokinetic (PK) properties of these complex molecules is paramount for their successful translation into clinical candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of several key thalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of selected thalidomide-based PROTACs from preclinical studies. Direct comparison should be made with caution, as experimental conditions such as dose, administration route, and species can significantly influence the results.
Table 1: Pharmacokinetic Parameters of Androgen Receptor (AR) and Estrogen Receptor (ER) Targeting PROTACs
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/h/kg) | Vss (mL/kg) | Reference |
| ARV-110 | AR | Rat | 2 mg/kg IV | - | - | 13.62 ± 1.43 | 464.1 ± 38.9 | - | 413.6 ± 31.7 | 2366 ± 402.2 | [1] |
| Rat | 5 mg/kg PO | 110.5 ± 9.2 | 5.5 ± 1.9 | 17.67 ± 3.21 | 1106 ± 129.8 | 23.83 | - | - | [1] | ||
| Mouse | 2 mg/kg IV | - | - | 11.41 ± 0.50 | 1898 ± 171.1 | - | 1053.7 ± 95.2 | 6506 ± 1045 | [1] | ||
| Mouse | 5 mg/kg PO | 612.0 ± 88.4 | 4.8 ± 1.8 | 14.57 ± 2.48 | 7195 ± 1032 | 37.89 | - | - | [1] | ||
| ARV-471 | ER | Rat | 2 mg/kg IV | - | - | - | - | - | 1053 | - | [1] |
| Rat | 10 mg/kg PO | - | - | - | - | 24.12 | - | - | [1] | ||
| Mouse | 2 mg/kg IV | - | - | - | - | - | 313.3 | - | [1] | ||
| Mouse | 10 mg/kg PO | - | - | - | - | 17.91 | - | - | [1] |
Table 2: Pharmacokinetic Parameters of BET and IRAK4 Targeting PROTACs
| PROTAC | Target | Species | Dose & Route | Cmax (nM) | Tmax (h) | t½ (h) | AUC (hr*ng/ml) | Reference |
| dBET1 | BET | Mouse | 50 mg/kg IP | 392 | 0.5 | 6.69 | 2109 (AUClast) | [2] |
| dBET6 | BET | Mouse | 7.5 mg/kg BID | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| KT-474 | IRAK4 | Mouse | Not Reported | Reaches Cmax at 2h | 2 | Measurable up to 24h | Not Reported | [4][5] |
| Human | Single & Multiple Ascending Doses | Dose-dependent | - | - | - | [6] |
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The following sections detail the typical experimental procedures employed in the pharmacokinetic evaluation of thalidomide-based PROTACs.
In Vivo Pharmacokinetic Studies
Animal Models: Pharmacokinetic studies for the cited PROTACs were primarily conducted in male Sprague Dawley (SD) rats and ICR mice.[1] The animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles, with free access to food and water, except for a fasting period before drug administration.[1]
Drug Administration:
-
Intravenous (IV) Administration: The PROTAC is dissolved in a suitable vehicle, such as a mixture of DMSO, PEG400, and saline, and administered as a bolus injection into the tail vein.[1]
-
Oral (PO) Administration: The PROTAC is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose and administered via oral gavage.[1]
-
Intraperitoneal (IP) Administration: The PROTAC is dissolved in an appropriate vehicle and injected into the peritoneal cavity.[2]
Blood Sampling: Blood samples are collected from the jugular vein or other appropriate sites at predetermined time points after drug administration. The blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[1]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of PROTACs in plasma samples is predominantly performed using validated LC-MS/MS methods.
Sample Preparation: A common method for extracting the PROTAC from the plasma matrix is protein precipitation.[1] This typically involves adding a precipitating agent, such as acetonitrile (often containing an internal standard), to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then collected for LC-MS/MS analysis.[1]
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[1] The gradient is optimized to achieve good separation of the analyte from endogenous plasma components and any potential metabolites.
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is commonly used for detection. The analysis is performed in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for the PROTAC and the internal standard are monitored for quantification.[1]
Method Validation: The LC-MS/MS method is validated according to regulatory guidelines (e.g., FDA guidance) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for thalidomomide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thalidomide-O-PEG3-alcohol: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Thalidomide-O-PEG3-alcohol is critical to ensure laboratory safety and environmental protection. Due to the teratogenic nature of thalidomide and its derivatives, this compound is classified as hazardous waste and requires stringent disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | A lab coat or other protective clothing should be worn. |
| Respiratory | A respirator may be necessary if there is a risk of dust or aerosol formation. |
Step-by-Step Disposal Procedure
-
Waste Identification and Labeling:
-
Container Selection and Management:
-
Use a compatible, leak-proof container with a secure screw-on cap.[2][3][4] The original manufacturer's container is ideal if it is in good condition.[2]
-
Do not use food containers.[1]
-
Keep the waste container closed except when adding waste.[2][3]
-
Store the container in a designated and properly labeled satellite accumulation area.[1]
-
-
Waste Segregation:
-
Disposal of Solid and Liquid Waste:
-
Solid Waste: Dispose of dry, solid this compound in its original container or a clearly labeled, compatible container.[2] Contaminated lab supplies such as gloves and wipes should be double-bagged in clear plastic bags and labeled as hazardous waste.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Do not discharge to sewer systems.[5]
-
-
Disposal of Empty Containers:
-
Arranging for Final Disposal:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
In Case of a Spill
-
Evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with regulatory standards. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are handling.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. targetmol.com [targetmol.com]
Essential Safety and Handling Protocols for Thalidomide-O-PEG3-alcohol
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical guidance for the handling and disposal of Thalidomide-O-PEG3-alcohol, a potent compound requiring stringent safety protocols. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Due to the potent nature of thalidomide and its analogs, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Check for and remove any contact lenses before handling.[1] Consult the glove manufacturer for compatibility with thalidomide.[1] |
| Body Protection | Disposable Gown/Coveralls | A disposable, low-linting "bunny suit" or coverall is required to provide head-to-toe protection.[2] |
| Respiratory Protection | N95 Respirator or Higher | For unpacking hazardous drugs not in plastic containers, a respirator is necessary.[2] For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be required.[3][4] All users must be fit-tested and trained. |
| Eye Protection | Chemical Safety Goggles | Goggles are required to protect against splashes or dust.[2] Standard eyeglasses are not sufficient. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes.[2] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant shoe covers must be worn over footwear.[2] |
II. Operational Plan: Handling and Containment
Engineering controls are the primary means of minimizing exposure. All handling of this compound powder should occur within a certified chemical fume hood, a glove box, or a similar containment enclosure.[4][5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area within the containment unit by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within the containment unit. Use dedicated, labeled equipment.
-
Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
-
Post-Handling: After handling, decontaminate all surfaces within the containment unit. Remove PPE in the designated area, starting with the outer gloves and moving to the inner gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1]
III. Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, bench paper, and any disposable equipment. Collect all solid waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.
IV. Emergency Procedures
-
Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In case of a spill, evacuate the area and follow the institution's chemical spill cleanup procedures. Do not attempt to clean a large spill without proper training and equipment.
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Handling Potent Compounds.
References
- 1. research.uga.edu [research.uga.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
